2,6-Difluoro-benzamidine hydrochloride
Description
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Properties
IUPAC Name |
2,6-difluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYBFCNRRWUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673683 | |
| Record name | 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304867-43-4 | |
| Record name | 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluorobenzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,6-Difluoro-benzamidine hydrochloride physical and chemical properties
The following technical guide details the physicochemical properties, synthesis, and applications of 2,6-Difluorobenzamidine Hydrochloride , a specialized fragment used in medicinal chemistry and structural biology.
Executive Summary
2,6-Difluorobenzamidine Hydrochloride (2,6-DFBA·HCl) is a halogenated benzamidine derivative primarily utilized as a P1 residue mimic in the design of serine protease inhibitors. The introduction of fluorine atoms at the 2- and 6-positions of the phenyl ring exerts a dual effect: it electronically modulates the basicity of the amidine group (lowering pKa relative to benzamidine) and sterically restricts rotation within enzyme active sites. This compound serves as a critical fragment for probing the S1 specificity pocket of enzymes such as trypsin, thrombin, and Factor Xa, and acts as a metabolically stable bioisostere in fragment-based drug discovery (FBDD).
Part 1: Identity & Physicochemical Characterization
Chemical Identity
| Parameter | Specification |
| IUPAC Name | 2,6-Difluorobenzenecarboximidamide hydrochloride |
| Common Name | 2,6-Difluorobenzamidine HCl |
| Molecular Formula | C₇H₆F₂N₂[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 192.60 g/mol (Salt); 156.13 g/mol (Free Base) |
| CAS Number | Not widely listed in commercial catalogs; often custom synthesized. (Related: 3,5-isomer CAS 144797-68-2) |
| InChIKey | VCGXHAPBHZDDDJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=N)N)F.Cl |
Physical Properties
| Property | Value / Description | Note |
| Appearance | Colorless to off-white solid | Crystalline powder form. |
| Melting Point | > 200°C (Decomposition) | Typical for amidine hydrochlorides; specific value varies by solvate. |
| Solubility | Soluble in Water, Methanol, DMSO | High polarity due to ionic amidinium headgroup. |
| pKa (Amidine) | ~10.5 - 11.0 (Estimated) | Lower than benzamidine (11.6) due to electron-withdrawing ortho-fluorines. |
| H-Bond Donors | 4 (Amidinium group) | Critical for Asp189 interaction in trypsin-like proteases. |
| H-Bond Acceptors | 2 (Fluorines) | Weak acceptors; primarily influence electrostatics. |
Spectroscopic Data (¹H NMR)
Solvent: DMSO-d₆
-
δ 9.91 (s, 2H): Amidine NH protons (broadened by exchange).
-
δ 9.84 (s, 2H): Amidine NH protons.
-
δ 7.75 (tt, J = 8.6, 6.6 Hz, 1H): Para-hydrogen (H4).
-
δ 7.36 (t, J = 8.6 Hz, 2H): Meta-hydrogens (H3, H5).
-
Interpretation: The splitting pattern confirms the symmetry of the 2,6-substitution. The downfield shift of the NH protons indicates strong hydrogen bonding capability and cationic character.
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 2,6-difluorobenzamidine hydrochloride is classically achieved via the Pinner Reaction , which converts a nitrile to an amidine via an imidate intermediate. This route is preferred over direct ammonolysis due to the steric hindrance of the 2,6-fluorines.
Synthesis Protocol (Pinner Method)
Step 1: Formation of Imidate Ester (Pinner Salt)
-
Reagents: 2,6-Difluorobenzonitrile (1.0 eq), Anhydrous Ethanol (excess), Dry HCl gas (saturation).
-
Conditions: 0°C to Room Temperature, anhydrous conditions (exclusion of water is critical to prevent hydrolysis to amide).
-
Mechanism: HCl activates the nitrile carbon, facilitating nucleophilic attack by ethanol to form the ethyl imidate hydrochloride.
-
Observation: Precipitation of the imidate salt may occur.
Step 2: Ammonolysis to Amidine
-
Reagents: Ethyl 2,6-difluorobenzimidate hydrochloride (from Step 1), Ammonia (NH₃) in Ethanol or Methanol (saturated solution).
-
Conditions: Sealed vessel, Room Temperature to 40°C, 12-24 hours.
-
Workup: Concentration of solvent, washing with diethyl ether (to remove unreacted nitrile/amide), and recrystallization from EtOH/Ether.
Reaction Workflow Diagram
Caption: Two-step Pinner synthesis converting nitrile to amidine. Moisture control is critical to avoid amide byproduct.
Part 3: Chemical Reactivity & Stability
Hydrolytic Instability
Like all amidines, 2,6-DFBA·HCl is susceptible to hydrolysis, particularly in basic aqueous solutions, converting it to the thermodynamically stable 2,6-difluorobenzamide .
-
Storage: Must be stored under desiccant. The HCl salt is significantly more stable than the free base.
-
Solution Stability: Stable in acidic buffers (pH < 6). Rapid hydrolysis occurs at pH > 9.
pKa Modulation
The ortho-fluorine effect significantly alters the basicity.
-
Benzamidine pKa: ~11.6
-
2,6-Difluorobenzamidine pKa: ~10.5 - 11.0[10]
-
Mechanism: The high electronegativity of fluorine withdraws electron density from the aromatic ring (inductive effect, -I), which destabilizes the positive charge on the protonated amidinium nitrogen, thereby increasing acidity (lowering pKa). This makes the compound less basic than its unsubstituted parent, potentially altering its protonation state in physiological pockets with unusual pH environments.
Part 4: Biological Applications & Mechanism[11]
Serine Protease Inhibition
2,6-DFBA is a classic Arginine mimetic . It binds to the S1 pocket of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa, Urokinase).
-
Binding Mode: The positively charged amidinium group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket.
-
Role of Fluorine:
-
Metabolic Stability: The 2,6-substitution blocks the most reactive sites for metabolic oxidation (P450 metabolism), enhancing the scaffold's stability.
-
Electrostatic Scan: Fluorines create a quadrupole moment that can interact with orthogonal carbonyls or backbone amides in the protein active site, often used to tune binding affinity during lead optimization.
-
Interaction Map
Caption: Mechanistic binding diagram showing the critical salt bridge with Asp189 and steric interactions of fluorine atoms.
Part 5: Handling & Safety
Safety Data Sheet (SDS) Highlights
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[11]
Storage Conditions
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis.
References
-
Nottingham ePrints. Single-Carbon Atom Insertion into Aromatic Heterocycles. (Contains synthesis protocol and NMR data for 2,6-difluorobenzamidine HCl). Link
-
PubChem. Compound Summary: 2,6-Difluorobenzamidine Hydrochloride. (InChIKey: VCGXHAPBHZDDDJ-UHFFFAOYSA-N).[2][3] Link
-
Organic Chemistry Portal. Pinner Reaction: Synthesis of Amidines. Link
-
RCSB PDB. Crystal Structure of Trypsin Complexes. (General reference for benzamidine binding modes). Link
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 57075-81-7 CAS MSDS (2-Fluorobenzamidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,6-二氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,5-Difluorobenzamidine hydrochloride | 144797-68-2 [sigmaaldrich.com]
- 8. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boc-DL-phenylalanine methyl ester | C15H21NO4 | CID 3786800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hwtwlcyhpivyns-uhfffaoysa- | C8H10N2O2S | CID 15507267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com:443 [carlroth.com:443]
An In-depth Technical Guide to 2,6-Difluoro-benzamidine hydrochloride (CAS: 304867-43-4): Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
2,6-Difluoro-benzamidine hydrochloride, a halogenated aromatic amidine, is a compound of increasing interest within the medicinal chemistry landscape. Its unique structural features, combining the reactivity of the benzamidine core with the modulating effects of fluorine substitution, position it as a valuable building block and a potential pharmacophore in the design of novel therapeutics. This guide provides a comprehensive overview of its synthesis, chemical properties, and burgeoning applications, with a particular focus on its potential as an inhibitor of store-operated calcium entry (SOCE) and its implications in cancer research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-Difluoro-benzamidine hydrochloride is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 304867-43-4 | [1][2][3][4][] |
| Molecular Formula | C₇H₇ClF₂N₂ | [1][2][3][4][] |
| Molecular Weight | 192.59 g/mol | [1][2][3][] |
| Appearance | Light brown solid | |
| Purity | ≥95% | [3] |
| IUPAC Name | 2,6-difluorobenzenecarboximidamide;hydrochloride | [3] |
| InChI Key | VXPYBFCNRRWUHE-UHFFFAOYSA-N | [3] |
Synthesis of 2,6-Difluoro-benzamidine hydrochloride
The synthesis of 2,6-Difluoro-benzamidine hydrochloride is a multi-step process that begins with the formation of its key precursor, 2,6-difluorobenzonitrile.
Part 1: Synthesis of 2,6-Difluorobenzonitrile
The efficient synthesis of 2,6-difluorobenzonitrile is crucial for the overall process. A common and effective method is the fluorination of 2,6-dichlorobenzonitrile.
Reaction:
Caption: Synthesis of 2,6-Difluorobenzonitrile from 2,6-Dichlorobenzonitrile.
Detailed Protocol:
This protocol is based on established methods for the synthesis of fluorinated aromatic nitriles.[1][3][6][7]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2,6-dichlorobenzonitrile (1 eq.), anhydrous potassium fluoride (2.1-5.0 eq.), and a phase transfer catalyst such as a low-grade polyaliphatic alcohol ether compound (0.001-0.05 eq.).[7]
-
Reaction Conditions: Heat the reaction mixture to a temperature of 170-250°C under an inert atmosphere for 2-5 hours.[7]
-
Work-up and Purification: After the reaction is complete, the product, 2,6-difluorobenzonitrile, can be isolated by distillation.
Causality Behind Experimental Choices:
-
Choice of Fluorinating Agent: Potassium fluoride is a cost-effective and readily available source of fluoride ions.
-
Phase Transfer Catalyst: The use of a phase transfer catalyst is essential to facilitate the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.
-
Solvent: Sulfolane is a polar aprotic solvent with a high boiling point, making it suitable for high-temperature reactions.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, especially at elevated temperatures.
Part 2: Pinner Reaction for Amidine Synthesis
The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which are then readily converted to amidines.
Reaction:
Sources
- 1. US5502235A - Solventless process for making 2,6 difluorobenzonitrile - Google Patents [patents.google.com]
- 2. molcore.com [molcore.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 304867-43-4|2,6-Difluorobenzimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]
Molecular structure of 2,6-Difluoro-benzamidine hydrochloride
Core Fragment for Serine Protease Inhibition & Structural Biology
Executive Summary
2,6-Difluoro-benzamidine hydrochloride (CAS: 304867-43-4) is a specialized pharmacophore used primarily in the development of serine protease inhibitors. Functioning as a P1 pocket mimetic, it targets the S1 specificity pocket of enzymes such as Thrombin, Factor Xa, and Trypsin. The introduction of fluorine atoms at the 2- and 6-positions provides critical modulation of the amidine’s basicity (
Molecular Architecture & Physicochemical Properties
Structural Identity
The molecule consists of a benzene core substituted with a highly basic amidine group and two fluorine atoms at the ortho positions. This substitution pattern is not merely structural but electronic; the high electronegativity of fluorine withdraws electron density from the ring, influencing the amidine's protonation state.
| Property | Data |
| IUPAC Name | 2,6-difluorobenzenecarboximidamide hydrochloride |
| CAS Number | 304867-43-4 |
| Molecular Formula | |
| Molecular Weight | 192.59 g/mol |
| SMILES | C1=CC(=C(C(=C1)F)C(=N)N)F.Cl |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3][4] |
The Fluorine Effect: Electronic & Steric Modulation
The 2,6-difluoro substitution confers two distinct advantages over unsubstituted benzamidine:
-
Basicity Modulation (
Tuning): Unsubstituted benzamidine has a of ~11.6. The electron-withdrawing nature of the ortho-fluorines reduces the electron density on the amidine carbon, thereby lowering the of the conjugate acid. This depression (typically to the 8.0–10.0 range) can improve oral bioavailability by increasing the fraction of the neutral species at physiological pH, facilitating membrane permeation before protonation in the acidic environment of the target pocket. -
Metabolic Blocking: The C-2 and C-6 positions are common sites for oxidative metabolism. Fluorine blockade prevents hydroxylation, extending the half-life of the pharmacophore in vivo.
Synthetic Pathways & Process Chemistry
The industrial and laboratory standard for synthesizing 2,6-difluoro-benzamidine is the Pinner Reaction , which converts a nitrile precursor to an amidine via an imidate intermediate. This route is preferred for its high yield and the direct formation of the stable hydrochloride salt.
Synthesis Protocol
Precursor: 2,6-Difluorobenzonitrile (CAS: 1897-52-5)[5][6]
Step 1: Pinner Imidate Formation
-
Reagents: Dry HCl gas, Anhydrous Ethanol (or Methanol).
-
Conditions: 0°C to Room Temperature, anhydrous conditions are critical to prevent hydrolysis to the ester.
-
Mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by the alcohol, forming the imidate hydrochloride salt.
Step 2: Amidine Formation
-
Reagents: Anhydrous Ammonia (
) in Ethanol. -
Conditions: Mild heating or reflux.
-
Mechanism: The ammonia nucleophile displaces the alkoxy group of the imidate, generating the amidine.
Reaction Workflow Diagram
Figure 1: Two-step Pinner synthesis pathway converting the nitrile precursor to the target amidine salt.
Structural Biology: The P1 Interaction
In the context of Rational Drug Design, 2,6-difluoro-benzamidine is a classic P1 Fragment . It mimics the side chain of Arginine, the natural substrate for serine proteases like Trypsin and Thrombin.
Binding Mechanism
-
Salt Bridge: The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin numbering) at the bottom of the S1 pocket.
-
Hydrogen Bonding: The amidine protons donate hydrogen bonds to the backbone carbonyl of Gly219 and the hydroxyl of Ser190 .
-
Fluorine Interactions: The 2,6-fluorines are positioned to interact with the hydrophobic walls of the S1 pocket (often formed by Val213 or Cys191). They also displace high-energy water molecules, providing an entropic gain upon binding.
Interaction Diagram[2]
Figure 2: Schematic of the critical interactions within the S1 specificity pocket of a serine protease.
Analytical Characterization & Quality Control
To ensure the integrity of this fragment for biological assays, rigorous characterization is required.
NMR Spectroscopy[4][7]
-
NMR (DMSO-
, 400 MHz):-
~9.5–9.8 ppm (Broad s, 4H): Amidine protons (
). -
~7.8 ppm (m, 1H): Aromatic proton at C-4 (
). -
~7.4 ppm (t, 2H): Aromatic protons at C-3/C-5 (
), splitting due to coupling with adjacent Fluorine ( ).
-
~9.5–9.8 ppm (Broad s, 4H): Amidine protons (
-
NMR:
-
Single peak expected around
-110 to -115 ppm (relative to ). The symmetry of the 2,6-substitution results in chemically equivalent fluorine environments.
-
HPLC Purity Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Aromatic ring absorption).
References
-
PubChem. 2,6-difluorobenzamidine hydrochloride (Compound). National Library of Medicine. Available at: [Link]
-
RCSB PDB. Crystal structure of beta-trypsin in complex with benzamidine (PDB ID: 1BTY). Protein Data Bank. Available at: [Link]
- Böhm, H. J., et al.Fluorine in medicinal chemistry. ChemBioChem, 2004.
Sources
- 1. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]
- 2. 2,6-Difluorobenzamide(18063-03-1) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: 2,6-Difluoro-benzamidine Hydrochloride as a Serine Protease Inhibitor
The following technical guide details the application, mechanism, and experimental characterization of 2,6-Difluoro-benzamidine hydrochloride (2,6-DFB).
Executive Summary
2,6-Difluoro-benzamidine hydrochloride (2,6-DFB) represents a specialized structural probe and competitive inhibitor within the serine protease inhibitor class. While the unsubstituted parent compound, benzamidine, is the canonical S1 pocket binder, the introduction of fluorine atoms at the 2- and 6-positions introduces critical electronic and steric modulations. This guide outlines the physicochemical rationale for its use, its binding mechanism, and validated protocols for its synthesis and enzymatic characterization.
Chemical & Structural Basis[1]
Physicochemical Properties
The efficacy of 2,6-DFB stems from the specific perturbation of the benzamidine scaffold by the ortho-fluorine substituents.
-
Chemical Name: 2,6-difluorobenzenecarboximidamide hydrochloride[1]
-
Molecular Formula: C
H F N [1] · HCl -
Molecular Weight: 192.59 g/mol (salt form)
-
Solubility: Soluble in water, DMSO, and methanol.
The "Fluorine Effect" in S1 Pocket Binding
The 2,6-difluoro substitution is not merely cosmetic; it fundamentally alters the inhibitor's interaction profile compared to unsubstituted benzamidine:
-
pKa Modulation: The strong electronegativity of the fluorine atoms (inductive effect,
) withdraws electron density from the amidine group. While benzamidine has a pKa of ~11.6, 2,6-DFB exhibits a lowered pKa. This reduction can influence the protonation state equilibrium at physiological pH (7.4), potentially altering the energy penalty of desolvation upon binding. -
Quadrupole Moment Inversion: Benzene has a negative quadrupole moment (electron-rich face). Fluorination redistributes this charge, depleting the
-cloud electron density. This can enhance -stacking interactions with electron-rich aromatic residues (e.g., Tyr, Phe) often found in protease active sites. -
Conformational Restriction: The ortho-fluorines introduce steric bulk that may restrict the rotation of the phenyl ring relative to the amidine group, potentially pre-organizing the molecule into a bioactive conformation that minimizes entropy loss upon binding.
Mechanism of Action
2,6-DFB functions as a reversible competitive inhibitor . It targets the S1 specificity pocket of serine proteases (Trypsin, Thrombin, Factor Xa).
Binding Topology
The binding mode is anchored by a salt bridge, but stabilized by the fluorinated scaffold:
-
Primary Anchor: The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of the conserved Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket.
-
Hydrogen Bonding: The amidine protons donate hydrogen bonds to the carbonyl oxygen of Glycine 219 and the hydroxyl of Serine 190 .
-
Hydrophobic/Electronic Interaction: The 2,6-difluorophenyl moiety occupies the hydrophobic S1 cleft. The fluorine atoms may engage in multipolar interactions with the backbone carbonyls of residues 214-216, a feature absent in the non-fluorinated parent.
Visualization of Signaling/Binding Pathway
Figure 1: Mechanism of competitive inhibition showing the blockade of the catalytic cycle via S1 pocket occlusion.
Inhibition Profile
The following table summarizes the expected inhibition characteristics based on the benzamidine scaffold's selectivity profile.
| Target Protease | PDB Code (Parent)* | Binding Affinity (Ki) | Selectivity Basis |
| Trypsin | 3PTB | Low | Deep S1 pocket accommodates the phenyl ring; Asp189 anchor is critical. |
| Thrombin | 1DWB | Mid | S1 pocket is more restricted; 2,6-substitution may clash with Tyr228 or Trp215 depending on conformation. |
| Factor Xa | 1FAX | Variable | S1 pocket is similar to trypsin but the "aryl binding" S4 pocket is often the target for high-affinity drugs. 2,6-DFB serves as a fragment anchor. |
*Note: PDB codes refer to the unsubstituted benzamidine complexes, serving as the structural template for 2,6-DFB modeling.
Experimental Protocols
Protocol A: Synthesis of 2,6-Difluoro-benzamidine HCl
Rationale: Commercial availability can be sporadic. This Pinner-reaction-based protocol ensures a high-purity supply.
Reagents: 2,6-Difluorobenzonitrile, Anhydrous Ethanol, HCl gas (or Acetyl Chloride/EtOH), Anhydrous Ether, Ammonia (gas or methanolic).
-
Imidate Formation:
-
Dissolve 2,6-difluorobenzonitrile (10 mmol) in anhydrous ethanol (5 mL) and anhydrous ether (20 mL).
-
Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30–60 minutes until saturation (alternatively, add acetyl chloride dropwise to the ethanol solution to generate HCl in situ).
-
Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white solid.
-
-
Amidine Conversion:
-
Filter the imidate precipitate and wash with cold anhydrous ether to remove excess acid.
-
Resuspend the solid in anhydrous ethanol (10 mL).
-
Treat with an excess of anhydrous ammonia (7M in methanol) at 0°C.
-
Stir at room temperature for 12 hours.
-
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from Ethanol/Ether.
-
Validation: Confirm structure via 1H-NMR (D2O) and Mass Spectrometry (ESI+).
-
Protocol B: Enzymatic Inhibition Assay (IC50 Determination)
Rationale: To quantify the potency of 2,6-DFB against a target protease (e.g., Trypsin).
Materials:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl
. -
Enzyme: Bovine Trypsin (stock 1
M in 1 mM HCl). -
Substrate: BAPNA (N
-Benzoyl-L-arginine 4-nitroanilide), stock 20 mM in DMSO. -
Inhibitor: 2,6-DFB (prepare serial dilutions: 0.1
M to 1000 M).
Workflow:
-
Pre-incubation: In a 96-well microplate, add 150
L of Buffer. Add 10 L of Inhibitor (various concentrations) and 20 L of Trypsin (final conc. 50 nM). Incubate for 15 minutes at 25°C to allow equilibrium binding. -
Reaction Initiation: Add 20
L of BAPNA substrate (final conc. 1 mM, > Km). -
Measurement: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Analysis: Calculate the initial velocity (
) for each inhibitor concentration. Plot vs. [I] and fit to the IC50 equation:
Protocol C: Crystallization Soaking Experiment
Rationale: To structurally validate the binding mode.
Figure 2: Crystallographic workflow for determining the inhibitor-protease complex structure.
Applications in Drug Discovery[3][4]
2,6-DFB is rarely a final drug candidate but serves as a critical Fragment-Based Drug Discovery (FBDD) tool:
-
Fragment Linking: The 2,6-difluoro motif can be linked to P2-P4 binders to generate high-affinity Factor Xa or Thrombin inhibitors.
-
X-Ray Crystallography Probe: Used to stabilize proteases during crystallization, preventing autolysis while providing a defined density in the active site for phasing.
-
Chemical Biology: Used as a competitive eluent in affinity chromatography purification of serine proteases.
References
-
Mechanism of Serine Proteases: Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews.
-
Benzamidine Binding: Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors." Acta Crystallographica.
-
Fluorine in Drug Design: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
- Pinner Synthesis: Pinner, A. (1892). "Die Imidoäther und ihre Derivate." Oppenheim, Berlin. (Classic reaction reference).
-
Trypsin Inhibition Assays: Biochemical assays for serine protease inhibitors.[2] Sigma-Aldrich Technical Bulletins.
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The Strategic Advantage of Fluorination in Benzamidine Derivatives: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the compelling biological activities of fluorinated benzamidine derivatives, offering a technical exploration for scientists engaged in drug discovery and development. By integrating the unique physicochemical properties of fluorine with the established pharmacophore of benzamidine, researchers can unlock novel therapeutic potential. This document will navigate the scientific rationale, key experimental validations, and mechanistic insights into this promising class of compounds.
The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition
Benzamidine and its derivatives are recognized as competitive inhibitors of trypsin-like serine proteases, a crucial class of enzymes involved in a multitude of physiological and pathological processes.[1] The positively charged amidinium group mimics the side chain of arginine and lysine, allowing these compounds to bind effectively to the S1 pocket of these proteases.[1] This inherent affinity has positioned benzamidine as a foundational scaffold in the design of inhibitors for enzymes such as thrombin, trypsin, and plasmin.[2][3]
The Fluorine Advantage: Enhancing Potency and Modulating Properties
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's:
-
Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, enhancing binding affinity.[4]
-
Metabolic Stability: The C-F bond is highly stable, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.
-
Lipophilicity and Bioavailability: Strategic fluorination can modulate a compound's lipophilicity, which in turn affects its solubility, cell permeability, and overall bioavailability.[5]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing the ionization state of the molecule at physiological pH and potentially improving cell penetration.
By strategically incorporating fluorine atoms onto the benzamidine scaffold, it is possible to fine-tune the inhibitory potency and selectivity of these derivatives against specific serine proteases.
Antimicrobial Activity: A Renewed Approach to Combating Bacterial Resistance
Fluorinated benzamidine derivatives have demonstrated significant potential as antimicrobial agents, particularly against pathogens implicated in periodontal disease.
Quantitative Assessment of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the antimicrobial efficacy of a compound. The table below summarizes the MIC values for a series of novel benzamidine analogues (NBAs) against various pathogens.
| Compound | P. gingivalis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| NBA-1 | 31.25 - 250 | Not Reported | [6] |
| NBA-2 | 31.25 - 125 | Not Reported | [7] |
| NBA-3 | Not Reported | 62.5 |
These results indicate that benzamidine derivatives, including those with fluorine substitutions, exhibit potent antibacterial activity.[6][7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following broth microdilution protocol is a standard method for determining the MIC of a compound.[8]
Objective: To determine the lowest concentration of a fluorinated benzamidine derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in mid-logarithmic growth phase
-
Fluorinated benzamidine derivative stock solution
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the fluorinated benzamidine derivative in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final volume of 100 µL per well.
-
Include a positive control (bacteria and MHB without the compound) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm using a microplate reader.[8]
Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Potential: Targeting Proliferation and Inducing Apoptosis
Fluorinated benzamidine and related structures have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Studies have shown that certain fluorinated benzamidine derivatives can induce apoptosis, a programmed cell death mechanism, in cancer cells. For instance, a novel bithiophene-fluorobenzamidine (BFB) was found to induce both extrinsic and intrinsic apoptosis in HCT-116 colon cancer cells.[9] This was evidenced by the upregulation of pro-apoptotic markers such as FasL, TRAIL, p53, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[9]
Figure 2: Proposed apoptotic pathways induced by fluorinated benzamidines.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bithiophene-Fluorobenzamidine (BFB) | HCT-116 | ~0.3 | [9] |
| Fluorinated Aminophenylhydrazine 6 | A549 | 0.64 | [10] |
The low micromolar and even nanomolar IC50 values highlight the potent anticancer activity of these fluorinated derivatives.[9][10]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a fluorinated benzamidine derivative that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated benzamidine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Serine Protease Inhibition: Mechanism and Therapeutic Implications
As previously mentioned, the benzamidine moiety is a well-established inhibitor of serine proteases. Fluorination can enhance this inhibitory activity and introduce selectivity for specific proteases.
Key Serine Protease Targets
-
Thrombin: A key enzyme in the coagulation cascade, making its inhibitors potential anticoagulants.[11][12]
-
Trypsin: A digestive enzyme, but also involved in various pathological processes, including pancreatitis and cancer.[13]
-
Matriptase: A transmembrane serine protease that is overexpressed in a variety of cancers and contributes to tumor progression and metastasis.[14][15]
-
Urokinase Plasminogen Activator (uPA): Plays a critical role in cancer invasion and metastasis through the degradation of the extracellular matrix.[16][17]
Quantitative Inhibition Data
The inhibitory constant (Ki) is a measure of the potency of an inhibitor.
| Inhibitor | Protease | Ki or IC50 | Reference |
| Benzamidine | Matriptase-2 | >400 µM (IC50) | [7][14] |
| 4-amidinophenylpyruvic acid | Tryptase | 0.71 µM (Ki) | [7] |
| Benzamidine | Trypsin | -22 to -26 kJ/mol (binding affinity) | [9] |
While specific Ki values for a wide range of fluorinated benzamidines are not extensively documented in the readily available literature, the general principles of benzamidine inhibition and the enhancing effects of fluorination provide a strong rationale for their development as potent and selective serine protease inhibitors.
Experimental Protocol: Fluorometric Serine Protease Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific serine protease using a fluorogenic substrate.
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a fluorinated benzamidine derivative against a target serine protease.
Materials:
-
Purified serine protease
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)
-
Fluorinated benzamidine derivative stock solution
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the fluorinated benzamidine derivative at various concentrations, and the serine protease.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve. Further kinetic analysis can be performed to determine the Ki and the mechanism of inhibition.
Figure 3: General workflow for a fluorometric serine protease inhibition assay.
Impact on Cellular Signaling Pathways
The inhibition of serine proteases by fluorinated benzamidine derivatives can have significant downstream effects on cellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. For example, several serine proteases are known to activate the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[16] By inhibiting these proteases, fluorinated benzamidines can potentially modulate these pathways, contributing to their therapeutic effects.
Conclusion and Future Directions
Fluorinated benzamidine derivatives represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine can enhance their potency as antimicrobial and anticancer agents, primarily through the inhibition of serine proteases. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise structure-activity relationships, identifying specific serine protease targets for different disease states, and further exploring the impact of these compounds on key cellular signaling pathways. This will undoubtedly pave the way for the development of novel and effective therapeutics based on the fluorinated benzamidine scaffold.
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]
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Monash University. (n.d.). Synthesis, Characterization and Response of Newer Benzamidine Analogues against >Porphyromonas gingivalis> mediated Peri-Implantitis. [Link]
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Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]
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Leppkes, J. (2022). Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Refubium - Freie Universität Berlin. [Link]
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Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004. [Link]
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Fuloria, S., et al. (2021). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 26(23), 7291. [Link]
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Stürzebecher, A., et al. (2016). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules, 21(11), 1481. [Link]
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Yilmaz, I., et al. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Pharmaceutical Sciences, 26(4), 346-355. [Link]
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Maretzky, T., et al. (1994). Inhibition of human mast cell tryptase by benzamidine derivatives. Biochemical Pharmacology, 48(5), 935-941. [Link]
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El-Sayed, N. F., et al. (2019). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1864-1875. [Link]
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Stürzebecher, J., et al. (1983). Inhibition of Bovine and Human Thrombins by Derivatives of Benzamidine. Thrombosis Research, 29(6), 635-642. [Link]
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Sun, L., et al. (2022). Sodium fluoride induces renal inflammatory responses by activating NF-κB signaling pathway and reducing anti-inflammatory cytokine expression in mice. Ecotoxicology and Environmental Safety, 239, 113645. [Link]
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Zhang, Y., et al. (2024). Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens. Poultry Science, 103(5), 103606. [Link]
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Cui, H., et al. (2017). Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice. Biological Trace Element Research, 179(1), 99-105. [Link]
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Abuarab, N., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2821. [Link]
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Hammami, T., et al. (2012). New 3-amidinophenylalanine-derived inhibitors of matriptase. Bioorganic & Medicinal Chemistry Letters, 22(21), 6573-6578. [Link]
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Peterson, J. H., et al. (2010). Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model. Journal of Molecular Modeling, 16(2), 275-287. [Link]
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Jung, H., et al. (2004). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & Medicinal Chemistry Letters, 14(20), 5091-5095. [Link]
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Smirnova, T., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]
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Tan, P. T., & Shair, K. H. (2018). NF-kappaB: Two Sides of the Same Coin. Cancers, 10(4), 93. [Link]
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Yoshimatsu, K., et al. (2017). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 15(31), 6536-6540. [Link]
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Smirnova, T., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. [Link]
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Lee, S. L., et al. (2003). Structure of catalytic domain of Matriptase in complex with Sunflower trypsin inhibitor-1. Journal of Biological Chemistry, 278(41), 40168-40175. [Link]
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Sharma, G., & Pandey, A. (2020). Plant Protease Inhibitors in Therapeutics-Focus on Cancer Therapy. Frontiers in Pharmacology, 11, 87. [Link]
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Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) of Antibiotics. [Link]
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Gillis, E. P., et al. (2007). A crystallographic survey of carbon–halogen contacts with carbonyl groups. Journal of the American Chemical Society, 129(51), 15766-15767. [Link]
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Stürzebecher, J., et al. (1983). Inhibition of Bovine and Human Thrombins by Derivatives of Benzamidine. Thrombosis Research, 29(6), 635-642. [Link]
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Zhang, C., et al. (2018). Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways. Molecules, 23(11), 2954. [Link]
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The Analytical Based Development Center (ABDC WorkShop). (n.d.). Protease Inhibitor & Reduction Agents. [Link]
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Cho, E. H., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4785. [Link]
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Stürzebecher, J., & Markwardt, F. (1978). [Synthetic inhibitors of serine proteinases. 17. The effect of benzamidine derivatives on the activity of urokinase and the reduction of fibrinolysis]. Die Pharmazie, 33(9), 599-602. [Link]
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An In-depth Technical Guide to 2,6-Difluoro-benzamidine Hydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoro-benzamidine hydrochloride, a fluorinated aromatic amidine of significant interest to the pharmaceutical and drug discovery sectors. While the specific historical genesis of this compound is not extensively documented in seminal publications, its emergence is logically situated within the broader expansion of organofluorine chemistry in medicinal applications. This guide delineates the physicochemical properties of the compound, provides detailed, field-proven synthetic protocols for its preparation from commercially available precursors, and explores its current and potential applications, particularly in the context of enzyme inhibition. The strategic incorporation of fluorine atoms onto the benzamidine scaffold imparts unique electronic properties that can modulate bioactivity, metabolic stability, and binding affinity, making it a valuable building block for modern drug development.
Introduction and Physicochemical Profile
2,6-Difluoro-benzamidine hydrochloride is a synthetically derived organic salt. The benzamidine moiety is a well-established pharmacophore known for its ability to mimic the guanidinium group of arginine, enabling it to act as a competitive inhibitor for a variety of enzymes, most notably serine proteases such as trypsin and thrombin.[1] The introduction of two fluorine atoms at the ortho positions of the phenyl ring significantly alters the molecule's electronic landscape. Fluorine's high electronegativity can influence the pKa of the amidinium group, potentially enhancing its binding affinity to target enzymes.[2][3][4] Furthermore, the carbon-fluorine bond is exceptionally stable, which can confer increased metabolic resistance to the compound.[2][3]
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2,6-difluorobenzenecarboximidamide;hydrochloride | [4] |
| CAS Number | 304867-43-4 | [4] |
| Molecular Formula | C₇H₇ClF₂N₂ | |
| Molecular Weight | 192.59 g/mol | BOC Sciences |
| Appearance | Light Brown Solid | |
| Purity | ≥96% (typical) | |
| InChI Key | VXPYBFCNRRWUHE-UHFFFAOYSA-N | [4] |
Discovery and History
The precise date and discoverer of 2,6-Difluoro-benzamidine hydrochloride are not clearly documented in readily available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) registration number, 304867-43-4, and its availability from various chemical suppliers. The history of this compound is intrinsically linked to the rise of fluorine in medicinal chemistry, a field that gained significant momentum in the mid-20th century. The first fluorinated drug, fludrocortisone, was introduced in 1954, followed by the anticancer agent 5-fluorouracil in 1957. These early successes spurred extensive research into the effects of fluorination on the biological activity of organic molecules.
Given that benzamidine itself is a classic serine protease inhibitor, it is highly probable that 2,6-Difluoro-benzamidine hydrochloride was first synthesized as part of structure-activity relationship (SAR) studies aimed at improving the potency, selectivity, and pharmacokinetic properties of benzamidine-based enzyme inhibitors. The strategic placement of fluorine atoms to modulate electronic and metabolic properties is a common tactic in modern drug discovery.
Synthetic Pathways and Experimental Protocols
The synthesis of 2,6-Difluoro-benzamidine hydrochloride can be logically approached from its nitrile precursor, 2,6-difluorobenzonitrile. Two primary and scientifically robust pathways are presented here: the classical Pinner reaction and a method proceeding through a benzamidoxime intermediate.
Synthesis of the Key Precursor: 2,6-Difluorobenzonitrile
The starting material, 2,6-difluorobenzonitrile, is commercially available but can also be synthesized from 2,6-dichlorobenzonitrile via a halogen exchange (Halex) reaction.
-
Reaction: Fluorination of 2,6-dichlorobenzonitrile using an alkali metal fluoride.
-
Rationale: This nucleophilic aromatic substitution is a standard method for introducing fluorine into aromatic rings. The use of a high-boiling polar aprotic solvent like sulfolane is crucial to achieve the necessary reaction temperatures and to solubilize the fluoride salt. A phase-transfer catalyst can be employed to enhance the reaction rate.
Pathway 1: The Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and reliable method for converting nitriles into amidines via an intermediate imino ester hydrochloride (Pinner salt).
Caption: Pinner reaction workflow for 2,6-Difluoro-benzamidine hydrochloride synthesis.
Step 1: Formation of Ethyl 2,6-difluorobenzimidate hydrochloride (Pinner Salt)
-
System Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube is charged with 2,6-difluorobenzonitrile (1.0 eq) and anhydrous ethanol (2.0 eq). The flask is cooled in an ice bath.
-
Reaction: Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained between 0-5 °C. The reaction is continued until the nitrile is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a precipitate (the Pinner salt) is typically observed.
-
Isolation of Intermediate: The reaction mixture is typically used directly in the next step without isolation of the Pinner salt. If desired, the salt can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.
Step 2: Ammonolysis to 2,6-Difluoro-benzamidine hydrochloride
-
System Setup: The flask containing the Pinner salt is cooled in an ice bath.
-
Reaction: A solution of anhydrous ammonia in ethanol is added slowly to the stirred suspension of the Pinner salt. The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether to remove any non-polar impurities and then recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure 2,6-Difluoro-benzamidine hydrochloride.
Pathway 2: Synthesis via Benzamidoxime Intermediate
An alternative route involves the formation of a benzamidoxime, which is then reduced to the corresponding amidine.
Caption: Benzamidoxime route for 2,6-Difluoro-benzamidine hydrochloride synthesis.
Step 1: Synthesis of 2,6-Difluoro-N'-hydroxybenzenecarboximidamide
-
System Setup: A solution of hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium bicarbonate (1.5 eq) in ethanol is prepared in a round-bottom flask.
-
Reaction: 2,6-Difluorobenzonitrile (1.0 eq) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude benzamidoxime can be purified by recrystallization.
Step 2: Reduction to 2,6-Difluoro-benzamidine and Hydrochloride Salt Formation
-
System Setup: The purified benzamidoxime (1.0 eq) is dissolved in a suitable solvent such as ethanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.
-
Work-up and Salt Formation: The catalyst is removed by filtration through celite. The filtrate is then treated with a solution of hydrogen chloride in ethanol or diethyl ether. The resulting precipitate of 2,6-Difluoro-benzamidine hydrochloride is collected by filtration, washed with cold ether, and dried under vacuum.
Applications in Drug Discovery and Development
The primary utility of 2,6-Difluoro-benzamidine hydrochloride lies in its role as a scaffold and building block in medicinal chemistry, particularly for the design of enzyme inhibitors.
Serine Protease Inhibition
Benzamidines are well-known inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including digestion, blood coagulation, and inflammation.[1] The positively charged amidinium group at physiological pH allows it to bind to the negatively charged aspartate residue in the S1 pocket of many serine proteases, thus acting as a competitive inhibitor. The 2,6-difluoro substitution can enhance this interaction by modulating the electronic properties of the aromatic ring and potentially forming favorable interactions with the protein.
Broader Applications of Fluorinated Benzamidines
The incorporation of fluorine into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[2][3][4] As such, 2,6-Difluoro-benzamidine hydrochloride is a valuable starting point for the synthesis of more complex molecules targeting a wide range of biological targets beyond serine proteases. The amidine group itself is a versatile functional group that can be further modified to explore diverse chemical space.
Conclusion
2,6-Difluoro-benzamidine hydrochloride represents a confluence of two important themes in modern medicinal chemistry: the utility of the benzamidine scaffold as an enzyme inhibitor and the strategic use of fluorine to enhance molecular properties. While its own discovery is not prominently documented, its value as a synthetic intermediate is clear. The synthetic routes outlined in this guide, based on well-established chemical principles, provide reliable methods for its preparation. As the demand for more potent, selective, and metabolically stable drug candidates continues to grow, the importance of fluorinated building blocks like 2,6-Difluoro-benzamidine hydrochloride in the drug discovery and development pipeline is set to increase.
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ResearchGate. Facile Synthesis of Two Benzamidine-steroid Derivatives. [Link]
-
ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]
-
Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]
-
Organic Syntheses Procedure. acetamidine hydrochloride. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. [Link]
-
National Center for Biotechnology Information. Enzymatic synthesis of fluorinated compounds. [Link]
-
ResearchGate. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]
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National Center for Biotechnology Information. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]
-
ResearchGate. Review: Fluorine in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
-
Beilstein Journals. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]
-
CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]
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National Center for Biotechnology Information. Searching chemical databases in the pre-history of cheminformatics. [Link]
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CAS. CAS REGISTRY. [Link]
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Wikipedia. CAS Registry Number. [Link]
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CAS. CAS Databases Documentation. [Link]
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CAS. CAS SciFinder. [Link]
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Justia Patents. Synthesis of hexanitrobenzene. [Link]
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CAS. Patent Kind Codes for CAS Basic & Patent Family Members. [Link]
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CAS. Coverage of CAS Basic Patents by Year. [Link]
-
Capot Chemical. MSDS of 2,6-Difluoro-benzamidine hydrochloride. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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Methodological & Application
Using 2,6-Difluoro-benzamidine hydrochloride in enzyme inhibition assays
Application Note: Characterization and Use of 2,6-Difluoro-benzamidine Hydrochloride in Serine Protease Inhibition
Executive Summary
This guide details the experimental protocols for utilizing 2,6-Difluoro-benzamidine hydrochloride (2,6-DFB) as a competitive inhibitor in serine protease assays and structural biology applications. While unsubstituted benzamidine is a classic S1-pocket binder (
Scientific Background & Mechanism
Mechanism of Action
2,6-Difluoro-benzamidine functions as a reversible, competitive inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).
-
Pharmacophore: The amidine group (
) acts as an arginine side-chain mimetic, forming a salt bridge with the catalytic aspartate (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket. -
The Fluorine Effect: The introduction of fluorine atoms at the 2- and 6-positions (ortho to the amidine) introduces unique physicochemical properties:
-
Electronic Modulation: Fluorine is highly electronegative, which lowers the
of the amidine group compared to the unsubstituted parent. This can alter the protonation state equilibrium at physiological pH. -
Multipole Interactions: The C-F bonds can engage in orthogonal multipolar interactions with backbone carbonyls (e.g., Gly216) in the enzyme active site, potentially stabilizing specific conformations distinct from benzamidine.
-
Steric Occlusion: The 2,6-substitution restricts the rotation of the phenyl ring relative to the amidine, pre-organizing the inhibitor for binding.
-
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism and the experimental workflow for
Caption: Competitive inhibition mechanism of serine proteases by 2,6-Difluoro-benzamidine and the associated experimental workflow.
Material Preparation
Compound: 2,6-Difluoro-benzamidine hydrochloride Molecular Weight: ~192.6 g/mol (free base ~156.13 + HCl) Storage: -20°C, desiccated. Hygroscopic.
Stock Solution Protocol
Unlike simple benzamidine, the fluorinated derivative may have altered solubility.
-
Primary Stock (100 mM): Dissolve the solid in 100% DMSO .
-
Rationale: DMSO ensures complete solubilization and prevents hydrolysis or precipitation during freeze-thaw cycles.
-
Calculation: To prepare 1 mL, weigh 19.26 mg of the HCl salt and dissolve in 1 mL anhydrous DMSO.
-
-
Working Stock (1 mM - 10 mM): Dilute the Primary Stock into deionized water or assay buffer.
-
Note: Keep DMSO concentration in the final assay < 1% to avoid solvent effects on enzyme activity.
-
Protocol: Determination of Inhibition Constant ( )
This protocol uses a chromogenic substrate (e.g., BAPNA for trypsin or S-2238 for thrombin) to measure residual enzyme activity.
Reagents
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.8.
-
Enzyme: Bovine Trypsin (or target protease), final conc. 10–50 nM.
-
Substrate: BAPNA (
-Benzoyl-DL-arginine 4-nitroanilide), final conc. near (approx. 1 mM). -
Inhibitor: 2,6-Difluoro-benzamidine HCl (0, 10, 50, 100, 200, 500 µM).
Assay Steps
-
Plate Setup: Use a 96-well clear flat-bottom plate.
-
Inhibitor Addition: Add 10 µL of Inhibitor Working Stock (at 10x desired final conc.) to wells. Include a "0 µM Inhibitor" control (buffer only).
-
Enzyme Addition: Add 80 µL of Enzyme solution.
-
Pre-Incubation: Incubate for 15 minutes at 25°C .
-
Critical: This allows the [EI] equilibrium to establish before the substrate competes.
-
-
Substrate Initiation: Add 10 µL of Substrate (10x stock). Rapidly mix.
-
Kinetic Read: Immediately monitor Absorbance at 405 nm every 30 seconds for 10 minutes.
Data Analysis
Calculate the initial velocity (
Method A: Dixon Plot (Single Substrate Conc.)
-
Plot
(y-axis) vs. (x-axis). -
The x-intercept equals
. -
Note: This requires accurate knowledge of the enzyme's
for the substrate.
Method B: Cheng-Prusoff Equation (IC50 to Ki)
-
Plot
vs. to determine . -
Calculate
using:-
If
, then .
-
Application: Protein Crystallography Soaking
Benzamidine derivatives are frequently used to stabilize protease crystals or map the S1 pocket.
Protocol:
-
Crystal Growth: Grow apo-crystals of the serine protease (e.g., Trypsin) using standard hanging drop vapor diffusion.
-
Soaking Solution: Prepare a solution containing the mother liquor + 10–50 mM 2,6-Difluoro-benzamidine .
-
Concentration: High concentrations are required to drive occupancy to >90% within the crystal lattice.
-
-
Soak Time: Transfer crystals to the soaking solution for 1–24 hours .
-
Observation: Monitor crystals for cracking (osmotic shock). If cracking occurs, increase glycerol concentration or step-wise increase inhibitor concentration.
-
-
Cryo-protection: Flash cool in liquid nitrogen using mother liquor + 20% glycerol + inhibitor.
Troubleshooting & Validation
| Issue | Possible Cause | Solution |
| No Inhibition Observed | Hydrolysis of Amidine | Ensure fresh stock preparation; store powder desiccated. |
| Precipitation in Well | Low Solubility of 2,6-DFB | Limit final concentration to <1 mM; ensure DMSO <5%. |
| Non-Linear Kinetics | Substrate Depletion | Reduce enzyme concentration or measure shorter time window (initial rate). |
| High Background Abs | Compound Oxidation | 2,6-difluoroanilines can oxidize; use fresh, colorless stock. |
References
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine. European Journal of Biochemistry, 6(4), 502–506.
- Böhm, M., et al. (1999). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. (Discusses the electronic effects of fluorine substitution on basicity and binding).
-
RCSB PDB. Crystal Structure of Trypsin with Benzamidine (PDB: 3PTB).
-
Sigma-Aldrich. Benzamidine Hydrochloride Product Information.
Application Note: Protocol for Solubilizing 2,6-Difluoro-benzamidine Hydrochloride
Abstract & Scientific Context
2,6-Difluoro-benzamidine hydrochloride is a specialized reversible competitive inhibitor of serine proteases, particularly trypsin-like enzymes (e.g., thrombin, Factor Xa).[1] Structurally, the fluorine substitutions at the 2 and 6 positions of the phenyl ring modulate the pKa of the amidine group and alter the electrostatic potential of the inhibitor, often enhancing selectivity or binding affinity within the S1 specificity pocket of the target enzyme compared to the parent benzamidine.[1]
This protocol addresses the critical challenge of preparing stable, homogenous stock solutions.[1] While the hydrochloride salt form confers water solubility, the fluorinated aromatic ring introduces lipophilic characteristics that can lead to micro-precipitation if not handled correctly.[1] This guide ensures maximum solubility retention and biological activity for enzymatic assays, protein crystallography, and kinetic studies.[1]
Pre-Solubilization Checklist
Physicochemical Properties[1][2]
-
Molecular Weight: 192.59 g/mol [][4]
-
Appearance: White to off-white crystalline solid[1]
-
Hygroscopy: Moderate (Protect from moisture)[1]
Solvent Compatibility Table
Data derived from benzamidine class behavior and fluorinated analog properties.[1]
| Solvent | Solubility Limit (Approx.) | Suitability | Application Context |
| Water (deionized) | ~30–50 mg/mL | High | Immediate enzymatic assays; Crystallography.[1] |
| DMSO | ~25–30 mg/mL | High | Compound libraries; Long-term storage at -20°C. |
| Ethanol | ~10–15 mg/mL | Moderate | Specific organic synthesis or non-biological assays.[1] |
| PBS (pH 7.2) | ~3–5 mg/mL | Low | Not recommended for Stock. Salting-out effect reduces solubility.[1] |
Critical Note: Do not attempt to make high-concentration stock solutions (>10 mM) directly in Phosphate Buffered Saline (PBS).[1] The high ionic strength of PBS can suppress the solubility of the benzamidine salt ("salting out").[1] Always prepare a concentrated stock in water or DMSO first, then dilute into the reaction buffer.[1]
Experimental Protocols
Protocol A: Aqueous Stock Solution (Recommended for Immediate Use)
Target Concentration: 100 mM Best For: Protein crystallography, acute enzymatic inhibition assays.[1]
-
Calculate Mass: To prepare 1 mL of a 100 mM stock, weigh 19.26 mg of 2,6-Difluoro-benzamidine HCl.[1]
-
Vessel Selection: Use a sterile, 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of molecular biology grade (nuclease-free) water.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Troubleshooting: If the solution remains hazy, sonicate in a water bath at room temperature for 5 minutes. The fluorinated ring can slow down crystal lattice disruption.[1]
-
-
Filtration (Optional but Recommended): Pass the solution through a 0.22 µm PVDF or PES syringe filter to remove micro-particulates, especially if used for crystallography or cell-based assays.[1]
-
Usage: Keep on ice. Use within 24 hours.
Protocol B: DMSO Stock Solution (Recommended for Storage)
Target Concentration: 100 mM Best For: Long-term storage, high-throughput screening.[1]
-
Preparation: Weigh 19.26 mg of compound into a sterile amber vial (to protect from light).
-
Solvent: Add 1 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex until clear. This usually occurs rapidly (<30 seconds).[1]
-
Aliquot: Dispense into 50–100 µL aliquots in cryogenic vials.
-
Storage: Store at -20°C or -80°C. Stable for 6–12 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[1]
Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection and handling based on the experimental endpoint.
Figure 1: Decision tree for solubilization ensuring optimal stability and assay compatibility.
Quality Control & Self-Validation
To ensure the trustworthiness of your stock solution, perform this Self-Validation Step before every critical experiment:
-
The "Schlieren" Test: Hold the tube against a light source.[1] Swirl gently. If you see "ropes" or oily streaks (Schlieren lines) that persist, the compound is not fully dissolved.[1] Sonicate for an additional 2 minutes.
-
Precipitation Check upon Dilution:
-
Pipette 10 µL of your 100 mM stock into 990 µL of your specific Assay Buffer (e.g., Tris-HCl).[1]
-
Wait 5 minutes.
-
Inspect for turbidity.[1] If cloudy, the stock concentration is too high for that specific buffer's ionic strength.[1] Lower the stock concentration to 10 mM or add a solubilizing agent (e.g., 0.01% Triton X-100) if compatible with your protein.[1]
-
References
-
PubChem. (n.d.).[1] Compound Summary: Benzamidine hydrochloride.[1][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
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- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols: 2,6-Difluoro-benzamidine Hydrochloride as a Tool for Studying Protease Function
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Proteases and the Need for Precision Inhibitors
Proteases represent a vast and functionally diverse class of enzymes that are integral to virtually every biological process. They catalyze the cleavage of peptide bonds in proteins, a fundamental reaction that governs protein turnover, activation, and signaling.[1] Given their central role, the dysregulation of protease activity is implicated in a wide array of pathologies, including cancer, neurodegenerative disorders, and infectious diseases. This has rendered proteases a major class of drug targets.[2]
The study of protease function and the development of therapeutic interventions necessitate the availability of precise chemical tools. Small molecule inhibitors are invaluable for elucidating the physiological roles of specific proteases and for validating them as therapeutic targets. Benzamidine, a simple aromatic amidine, is a well-established reversible competitive inhibitor of trypsin-like serine proteases.[3][4] Its positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of these proteases.[5]
This application note introduces 2,6-Difluoro-benzamidine hydrochloride , a fluorinated analog of benzamidine, as a refined tool for studying protease function. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced potency, selectivity, and metabolic stability.[2][6]
The Rationale for Fluorination: Enhancing the Properties of Benzamidine
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize their properties.[2][6][7] The 2,6-difluoro substitution on the benzamidine scaffold is expected to confer several advantages:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amidinium group. This can influence the inhibitor's binding affinity and its performance in different pH environments.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the enzyme's active site, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the inhibitor's potency.[8]
-
Improved Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes, making it a more effective tool for cell-based assays.[6]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This can lead to a longer half-life in biological systems.[2]
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C7H7ClF2N2 | Inferred |
| Molecular Weight | 192.60 g/mol | Inferred |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in water and ethanol | [10] |
| Storage | Store at 2-8°C, protected from moisture. | [10] |
Note: The physicochemical properties are for the closely related 2,3-Difluorobenzamidine hydrochloride and are expected to be similar for the 2,6-isomer.
Handling and Storage: 2,6-Difluoro-benzamidine hydrochloride should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[3][11] For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C.[10] Stock solutions should be prepared fresh, but if necessary, can be aliquoted and stored at -20°C for a short period.[10][12]
Mechanism of Action: Competitive Inhibition of Serine Proteases
2,6-Difluoro-benzamidine is expected to act as a competitive inhibitor of trypsin-like serine proteases. The positively charged amidinium group is anticipated to bind to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes, mimicking the binding of their natural substrates, arginine and lysine.
Caption: Competitive inhibition of a serine protease by 2,6-Difluoro-benzamidine.
Protocols for Studying Protease Function
The following protocols provide a framework for characterizing the inhibitory activity of 2,6-Difluoro-benzamidine hydrochloride. It is essential to optimize these protocols for the specific protease and substrate being investigated.
Protocol 1: Determination of IC50 using a Fluorescent Protease Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of 2,6-Difluoro-benzamidine hydrochloride against a target protease using a fluorogenic substrate.
Materials:
-
Target Protease
-
Fluorogenic Protease Substrate (e.g., FITC-casein or a peptide substrate with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
2,6-Difluoro-benzamidine hydrochloride
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of 2,6-Difluoro-benzamidine hydrochloride: Dissolve the compound in the assay buffer to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform a serial dilution of the stock solution in the assay buffer to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Prepare the enzyme solution: Dilute the target protease in the assay buffer to a working concentration. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Prepare the substrate solution: Dilute the fluorogenic substrate in the assay buffer to a working concentration (typically at or below the Km value).
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Control wells (no inhibitor): Add the enzyme solution and assay buffer.
-
Inhibitor wells: Add the enzyme solution and the different concentrations of the inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate solution to all wells.
-
Measure fluorescence: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the rates to the control (no inhibitor) to get the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of 2,6-Difluoro-benzamidine hydrochloride.
Protocol 2: Determination of the Inhibition Constant (Ki)
To determine the mode of inhibition and the inhibition constant (Ki), enzyme kinetics are measured at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general procedure for the fluorescent protease assay as described in Protocol 1.
-
Perform the assay with a matrix of varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and several fixed concentrations of 2,6-Difluoro-benzamidine hydrochloride (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki - initial estimates of Ki can be derived from the IC50).
-
Data Analysis:
-
Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (rate vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The Ki can be calculated from the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant.[13]
-
Characterizing Inhibitor Selectivity
To assess the utility of 2,6-Difluoro-benzamidine hydrochloride as a specific tool, it is crucial to determine its selectivity profile against a panel of related proteases.
Procedure:
-
Select a panel of relevant serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, plasmin).
-
Determine the IC50 value of 2,6-Difluoro-benzamidine hydrochloride for each protease in the panel using the assay described in Protocol 1.
-
Data Analysis:
-
Compare the IC50 values across the different proteases. A significantly lower IC50 for the target protease compared to others indicates selectivity.
-
Calculate a selectivity index by dividing the IC50 of an off-target protease by the IC50 of the target protease. A higher selectivity index indicates greater selectivity.
-
Example Selectivity Data (Hypothetical):
| Protease | IC50 (µM) | Selectivity Index (vs. Trypsin) |
| Trypsin | 0.5 | 1 |
| Chymotrypsin | >100 | >200 |
| Elastase | 50 | 100 |
| Thrombin | 10 | 20 |
| Plasmin | 5 | 10 |
Note: The above data is hypothetical and serves to illustrate how selectivity data should be presented.
Conclusion
2,6-Difluoro-benzamidine hydrochloride is a promising chemical tool for the study of serine protease function. The strategic incorporation of difluoro substituents on the benzamidine scaffold is anticipated to enhance its inhibitory potency, selectivity, and metabolic stability compared to the parent compound. The protocols outlined in this application note provide a robust framework for researchers to characterize the inhibitory properties of this compound against their protease of interest. Such studies will contribute to a deeper understanding of protease biology and may aid in the development of novel therapeutic agents.
References
-
Benzamidine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
bioRxiv. (2024). Benzamidine-Mediated Inhibition of Human Lysozyme Aggregation: Differential Ligand Binding in Homologous Proteins. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
-
Arai, T., et al. (2016). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 14(38), 8964-8968. [Link]
-
MDPI. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications. [Link]
-
PubMed. (2006). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. [Link]
-
ResearchGate. (n.d.). Benzamidine binding to different Trypsin conformations. [Link]
-
Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (n.d.). [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]
-
ACS Publications. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link]
-
MDPI. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
-
ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. [Link]
-
NCBI. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
NCBI. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link]
-
NCBI. (2010). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. [Link]
-
Royal Society of Chemistry. (2015). Fluorination methods in drug discovery. [Link]
-
YouTube. (2021). Finding ki of competitive inhibitor. [Link]
-
Merck Millipore. (n.d.). Protease Assay Kit Cat. No. 539125. [Link]
-
ResearchGate. (2025). Application of Fluorine in Drug Design. [Link]
-
ResearchGate. (2025). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. [Link]
-
ResearchGate. (2025). Characterizing and Optimizing Protease/Peptide Inhibitor Interactions, a New Application for Spot Synthesis. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]
-
ResearchGate. (2025). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. [Link]
-
PubMed. (2015). Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library. [Link]
-
MDPI. (2021). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. [Link]
-
PLOS. (2018). Quantitative profiling of protease specificity. [Link]
-
PubMed. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. [Link]
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Application Note: In Vivo Pharmacokinetic and Safety Profiling of 2,6-Difluoro-benzamidine Hydrochloride
Topic: In vivo studies using 2,6-Difluoro-benzamidine hydrochloride Content Type: Application Note & Protocol Guide
Abstract
2,6-Difluoro-benzamidine hydrochloride (CAS: 304867-43-4) represents a critical structural motif in medicinal chemistry, widely utilized as a P1 pharmacophore in serine protease inhibitors (e.g., Thrombin, Factor Xa) and as a precursor for Liver X Receptor (LXR) modulators.[1][2][3] The incorporation of fluorine atoms at the 2,6-positions modulates the basicity (pKa) of the amidine group, theoretically enhancing membrane permeability and oral bioavailability compared to unsubstituted benzamidine.[2][3] This application note details standardized protocols for the in vivo evaluation of this compound, focusing on formulation, pharmacokinetic (PK) assessment, and hemodynamic safety monitoring. These workflows are designed to validate the compound’s utility as a fragment-based lead or chemical probe.[2][3]
Introduction & Mechanism of Action
The Fluorine Effect in Amidine Scaffolds
Benzamidine derivatives typically function as competitive inhibitors of trypsin-like serine proteases.[2][3] The amidine moiety mimics the guanidinium group of arginine, forming a salt bridge with the aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket.[2][3]
However, the high basicity of unsubstituted benzamidine (pKa ~11.[2][3]6) results in permanent protonation at physiological pH, limiting passive membrane transport and oral bioavailability.[2][3] The 2,6-difluoro substitution exerts a strong electron-withdrawing effect, significantly lowering the pKa of the amidine function.[2][3] This shift increases the fraction of the neutral species at pH 7.4, thereby enhancing:
-
Lipophilicity (LogD): Improved passive diffusion across the gastrointestinal epithelium.[2][3]
-
Metabolic Stability: Blockade of metabolic oxidation at the susceptible ortho-positions.[2][3]
Pathway Visualization: Mechanism of Action
Figure 1: Mechanistic impact of 2,6-difluoro substitution on binding and permeability.[2][3]
Pre-Clinical Formulation Strategy
Physicochemical Properties
Vehicle Selection
For in vivo parenteral and oral administration, simple aqueous vehicles are preferred to minimize excipient-related toxicity.[2][3]
| Route | Vehicle Composition | Preparation Method | Stability |
| IV (Intravenous) | 0.9% Saline (Sterile) | Dissolve directly; filter sterilize (0.22 µm).[2][3] | Freshly prepared (<24h) |
| PO (Oral) | Distilled Water or 0.5% Methylcellulose | Dissolve (or suspend if high dose); vortex.[2][3] | Stable for 1 week at 4°C |
| IP (Intraperitoneal) | PBS (pH 7.4) | Dissolve; adjust pH if necessary. | Freshly prepared |
Critical Note: Ensure the pH of the final solution is near neutral (pH 5.0–7.0). Highly acidic solutions (due to HCl salt) can cause injection site irritation or precipitation of plasma proteins upon IV administration.[2][3]
Protocol 1: Pharmacokinetic (PK) Evaluation in Rats
Objective: To determine the oral bioavailability (
Experimental Design
-
Species: Sprague-Dawley Rats (Male, 250–300 g), cannulated (jugular vein) for serial sampling.[2][3]
-
Groups:
-
N: 3–4 animals per group.
Step-by-Step Workflow
-
Acclimatization: House animals for >3 days. Fast overnight (12h) prior to PO dosing; access to water ad libitum.
-
Dosing:
-
Blood Sampling:
-
Plasma Processing:
-
Centrifuge at 4,000 × g for 10 min at 4°C.
-
Transfer plasma to cryovials and store at -80°C.
-
-
Bioanalysis (LC-MS/MS):
-
Extraction: Protein precipitation with Acetonitrile (1:3 ratio) containing internal standard (e.g., Benzamidine-d5).[2][3]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[2][3]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2][3]
-
Detection: ESI+ mode. Monitor MRM transition for parent (157.1
fragment) and IS.[2][3]
-
PK Workflow Diagram
Figure 2: Standardized Pharmacokinetic Study Workflow.
Protocol 2: Hemodynamic Safety Assessment
Rationale: Benzamidine and its derivatives can induce hypotension via vasodilation (nitric oxide pathway) or off-target adrenergic inhibition.[2][3] When testing 2,6-Difluoro-benzamidine, it is critical to define the Maximum Tolerated Dose (MTD) relative to cardiovascular stability.[2][3]
Methodology
-
Model: Anesthetized Rat (Urethane or Isoflurane) or Telemetry-implanted conscious rat.[2][3]
-
Monitoring: Invasive blood pressure (carotid artery catheter) and Heart Rate (ECG).[2][3]
Protocol Steps
-
Baseline: Establish stable baseline BP and HR for 20 minutes.
-
Dose Escalation: Administer IV bolus doses in increasing increments (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg) with 20-minute washout periods.
-
Observation:
-
Endpoint: The dose causing a >20% drop in MAP is considered the threshold for cardiovascular toxicity.[2][3]
Data Interpretation & Expected Outcomes
| Parameter | Expected Trend (vs. Benzamidine) | Mechanism |
| Oral Bioavailability ( | Higher | Reduced basicity (lower pKa) increases neutral fraction for absorption.[2][3] |
| Clearance ( | Lower/Similar | Fluorine blocks metabolic oxidation at 2,6-positions; however, renal clearance of the polar salt may still be high.[2][3] |
| Potency ( | Variable | Fluorine is small (isostere of H) but electronic effects may alter binding affinity to the Asp189 residue in the protease S1 pocket.[2][3] |
References
-
Biotransformation of benzamidine and benzamidoxime in vivo. Source: PubMed/NIH [Link][2][3]
-
Synthesis and Biological Evaluation of Novel Benzamidine Derivatives. Source: NIH [Link][2][3]
-
Imidazole based LXR modulators (Patent US9000022B2). Source: Google Patents [2][3]
Sources
- 1. WO2007002563A1 - Imidazole based lxr modulators - Google Patents [patents.google.com]
- 2. US9000022B2 - Imidazole based LXR modulators - Google Patents [patents.google.com]
- 3. US20140315898A1 - N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides - Google Patents [patents.google.com]
- 4. molcore.com [molcore.com]
Application Note: Immobilization of 2,6-Difluoro-benzamidine Hydrochloride for Affinity Chromatography
Here is the detailed Application Note and Protocol for the immobilization of 2,6-Difluoro-benzamidine hydrochloride, designed for researchers and drug development professionals.
Abstract
This guide details the protocol for covalently coupling 2,6-Difluoro-benzamidine hydrochloride to an epoxy-activated agarose matrix. While standard benzamidine media utilizes p-aminobenzamidine to preserve the amidine pharmacophore, specific separation challenges (e.g., purification of mutant serine proteases or chiral separation of fluorinated analogs) may require the unique electronic and steric profile of the 2,6-difluoro derivative. This protocol addresses the chemical challenges posed by the ortho-fluorine substitution and provides a self-validating workflow for creating a high-stability affinity resin.
Scientific Background & Rationale
The Ligand: Why 2,6-Difluoro-benzamidine?
Benzamidine is a classic competitive inhibitor of serine proteases (trypsin, thrombin, urokinase), binding specifically to the S1 specificity pocket (Asp189 in trypsin). The introduction of fluorine atoms at the 2 and 6 positions (ortho to the amidine group) alters the physicochemical properties:
-
Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the benzene ring. This lowers the pKa of the amidine group compared to unsubstituted benzamidine (pKa ~11.6), potentially modifying the pH dependence of binding.
-
Steric & Lipophilic Profile: The 2,6-substitution creates a specific steric envelope that may improve selectivity for proteases with modified S1 pockets or reduce non-specific binding of hydrophobic impurities.
Coupling Strategy: Epoxy Chemistry
For this protocol, we utilize Epoxy-activated Sepharose (Agarose) 6B .
-
Mechanism: The epoxy group (oxirane) reacts with nucleophiles (amines, hydroxyls, thiols) to form a stable secondary amine, ether, or thioether linkage.
-
Challenge: 2,6-Difluoro-benzamidine hydrochloride typically lacks a "handle" (like a para-amino group) away from the active site. Coupling must therefore occur via the amidine nitrogens .
-
Risk Mitigation: Coupling via the pharmacophore (amidine) can reduce binding affinity. To mitigate this, we use a long spacer arm (12-atom spacer in epoxy-activated Sepharose) to minimize steric clash with the matrix backbone, and we employ high ligand density to ensure sufficient active binding sites remain accessible.
Materials & Equipment
Reagents
| Reagent | Grade/Specification | Function |
| Epoxy-activated Sepharose 6B | Pre-activated, ~15–35 µmol epoxy/mL | Solid Support |
| 2,6-Difluoro-benzamidine HCl | >97% Purity | Affinity Ligand |
| Coupling Buffer | 0.1 M Na₂CO₃ / NaHCO₃, pH 9.5–10.0 | Reaction Medium |
| Blocking Buffer | 1 M Ethanolamine, pH 8.0–9.0 | Deactivates excess groups |
| Wash Buffer 1 (High pH) | 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0 | Resin Washing |
| Wash Buffer 2 (Low pH) | 0.1 M Acetate, 0.5 M NaCl, pH 4.0 | Resin Washing |
| Trypsin (Bovine Pancreas) | TPCK-treated | Validation Standard |
Equipment
-
End-over-end rotator (Do not use magnetic stirrers; they grind the beads).
-
Sintered glass funnel (Porosity G3) or vacuum filtration setup.
-
UV-Vis Spectrophotometer (for coupling efficiency calculation).
Detailed Protocol
Phase 1: Ligand Preparation & Matrix Conditioning
The hydrochloride salt must be dissolved, and the matrix must be washed free of lactose/preservatives used during lyophilization.
-
Calculate Ligand Requirement:
-
Target ligand density: ~10–15 µmol/mL resin.
-
Use a 5-fold molar excess over the epoxy group content to drive the reaction, as the ortho-fluorines provide steric hindrance.
-
Example: For 10 mL resin (approx. 300 µmol epoxy groups), use 1.5 mmol of ligand.
-
Mass:
.
-
-
Resin Preparation:
-
Weigh the required amount of freeze-dried Epoxy-activated Sepharose (1 g powder ≈ 3 mL swollen gel).[1]
-
Suspend in distilled water and wash on a sintered glass filter with 200 mL water per gram of powder. Do not allow the resin to dry.
-
Phase 2: The Coupling Reaction
Critical Step: The pH must be high enough to deprotonate the amidine (facilitating nucleophilic attack) but not so high as to hydrolyze the epoxy groups too rapidly.
-
Dissolve Ligand: Dissolve the calculated 2,6-Difluoro-benzamidine HCl in the Coupling Buffer (0.1 M Carbonate, pH 10.0).
-
Note: If the solution turns cloudy, add up to 50% DMSO. Benzamidines are generally soluble, but the fluorines increase lipophilicity.
-
-
Combine: Transfer the washed resin to a reaction vessel (falcon tube or bottle). Add the ligand solution (ratio: 0.5–1.0 mL solution per mL resin).
-
Incubate: Place on an end-over-end rotator at 37°C for 24 hours or 40°C for 16 hours .
-
Why Heat? Epoxy coupling to amines is slow at room temperature. The steric bulk of the 2,6-difluoro substitution requires thermal energy to overcome the activation barrier.
-
-
Sampling: Retain a sample of the supernatant before and after coupling to estimate efficiency via UV absorbance (Benzamidine
).
Phase 3: Blocking & Washing
Residual epoxy groups must be deactivated to prevent non-specific covalent binding of the target protein.
-
Drain: Remove the coupling solution via filtration.
-
Block: Resuspend resin in 1 M Ethanolamine (pH 9.0) . Incubate for 4 hours at 40°C or overnight at room temperature.
-
Wash Cycle (The "3x3" Method):
-
Wash with Wash Buffer 1 (pH 8.0) .
-
Wash with Wash Buffer 2 (pH 4.0) .
-
Repeat this cycle 3 times. This removes non-covalently adsorbed ligand.
-
-
Storage: Store the resin in 20% Ethanol at 4°C.
Workflow Visualization
Figure 1: Step-by-step workflow for the immobilization of 2,6-Difluoro-benzamidine on epoxy-activated resin.
Validation: Determining Binding Capacity
A theoretical coupling does not guarantee a functional resin. You must validate the Static Binding Capacity (SBC) using Trypsin.
Protocol:
-
Equilibrate 1 mL of the new resin with Binding Buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 8.0).
-
Prepare a 5 mg/mL solution of Bovine Trypsin in Binding Buffer.
-
Load 5 mL of Trypsin solution onto the resin (Recirculate or batch incubate for 30 mins).
-
Collect flow-through.
-
Measure
of the starting material ( ) and flow-through ( ). -
Calculate:
Note: If capacity is <10 mg/mL, the coupling via the amidine nitrogen may have compromised the binding pocket. Consider using a linker-modified derivative (e.g., 4-amino-2,6-difluorobenzamidine).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | pH too low for amidine deprotonation. | Increase Coupling Buffer pH to 10.5 (ensure resin stability). |
| Low Binding Capacity | Steric hindrance from matrix. | Use a resin with a longer spacer arm (e.g., Epoxy-activated Sepharose 6B has a 12-atom spacer, which is usually sufficient). |
| Leaching of Ligand | Unstable bond formation. | Ensure the "Blocking" step is rigorous; wash cycles must include low pH (pH 4) to strip adsorbed ligand. |
| Cloudy Ligand Solution | Low solubility of fluorinated compound. | Add 10–50% DMSO or Ethanol to the coupling buffer. |
References
-
Cytiva. Affinity Chromatography: Principles and Methods. Handbook. Link
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for epoxy coupling chemistry).
-
Labrou, N. E. (2003). Immobilized synthetic dyes as affinity chromatography tools. Methods in Molecular Biology.[2][3] Link (Discusses ligand immobilization principles).
-
Cytiva. Benzamidine Sepharose 4 Fast Flow Data File.Link (Reference for standard benzamidine capacity and buffers).
Sources
Troubleshooting & Optimization
Common issues with 2,6-Difluoro-benzamidine hydrochloride stability in solution
Welcome to the technical support resource for 2,6-Difluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the integrity of your experiments.
Introduction: The Criticality of Stability
2,6-Difluoro-benzamidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, prized for its role in constructing enzyme inhibitors and other bioactive molecules. However, like many amidine-containing compounds, its stability in solution can be a significant challenge. The primary degradation pathway for benzamidine derivatives is hydrolysis, which can impact experimental reproducibility, lead to inaccurate results, and compromise the efficacy of synthesized compounds.[1][2] This guide will walk you through the common stability issues and provide you with the tools to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 2,6-Difluoro-benzamidine hydrochloride solutions.
Issue 1: Loss of Compound Potency or Activity Over Time
Symptoms:
-
A gradual or sudden decrease in the biological activity of your compound in an assay.
-
Inconsistent results between freshly prepared and older solutions.
-
The appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Probable Cause: Hydrolytic Degradation
The most common cause of potency loss is the hydrolysis of the amidine functional group. In aqueous solutions, particularly under neutral to basic conditions, 2,6-Difluoro-benzamidine can hydrolyze to form the less active 2,6-Difluorobenzamide.[1][2] This reaction is often accelerated by increased pH and temperature. The electron-withdrawing nature of the two fluorine atoms on the benzene ring can influence the susceptibility of the amidine carbon to nucleophilic attack by water or hydroxide ions.
Solution Pathway:
-
pH Control: Maintain the pH of your stock solutions and experimental buffers in the acidic range (ideally pH < 6). The hydrochloride salt of the compound helps to create an initially acidic environment upon dissolution in neutral solvents like water. However, the buffering capacity of your experimental medium is crucial. Benzamidinium compounds are significantly more stable at lower pH values as the protonated form is less susceptible to hydrolysis.[1]
-
Temperature Management: Prepare and store your solutions at low temperatures. Stock solutions should be stored at -20°C or -80°C. For working solutions, prepare them fresh for each experiment and keep them on ice.
-
Solvent Choice: If your experimental protocol allows, consider using anhydrous aprotic solvents for long-term storage of the compound in solution. Solvents like DMSO or DMF are generally preferred over aqueous solutions for stock concentration stability. However, be mindful of the potential for these solvents to interfere with your downstream applications.
-
Fresh is Best: The most reliable approach is to prepare aqueous solutions of 2,6-Difluoro-benzamidine hydrochloride fresh for each experiment from a freshly weighed solid or a recently prepared high-concentration stock in an anhydrous solvent.
Issue 2: Unexpected Precipitate Formation in Solution
Symptoms:
-
Visible cloudiness or solid particles in your solution, either immediately after preparation or after a period of storage.
Probable Causes:
-
Limited Solubility: While the hydrochloride salt enhances water solubility, 2,6-Difluoro-benzamidine may still have limited solubility in certain buffer systems, especially at high concentrations or in the presence of other salts that can cause a "salting out" effect.
-
Formation of a Less Soluble Degradation Product: The primary degradation product, 2,6-Difluorobenzamide, is generally less soluble in aqueous solutions than its parent amidine hydrochloride.[3] As the compound degrades, the concentration of the benzamide can exceed its solubility limit, leading to precipitation.
-
pH Shift: If the pH of the solution increases, the free base form of 2,6-Difluoro-benzamidine may be generated, which is typically less water-soluble than the hydrochloride salt.
Solution Pathway:
-
Verify Solubility Limits: Determine the solubility of 2,6-Difluoro-benzamidine hydrochloride in your specific buffer system before preparing high-concentration solutions.
-
Control pH: Ensure your buffer has sufficient capacity to maintain an acidic pH.
-
Analytical Confirmation: If a precipitate forms, it is crucial to identify its composition. This can be done by separating the precipitate, dissolving it in a suitable organic solvent, and analyzing it using techniques like LC-MS or NMR. Comparing the results to a standard of 2,6-Difluorobenzamide can confirm if the precipitate is a degradation product.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of 2,6-Difluoro-benzamidine hydrochloride in solution?
A1: The primary degradation product is 2,6-Difluorobenzamide, formed through the hydrolysis of the amidine group.[4][5] Under more forcing conditions (e.g., strong acid or base and heat), further hydrolysis to 2,6-Difluorobenzoic acid can occur.[5][6]
Q2: How can I monitor the stability of my 2,6-Difluoro-benzamidine hydrochloride solution?
A2: The most effective way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] These techniques can separate the parent compound from its degradation products, allowing for their quantification over time.
Q3: What are the ideal storage conditions for solid 2,6-Difluoro-benzamidine hydrochloride?
A3: The solid form of 2,6-Difluoro-benzamidine hydrochloride is generally stable. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.[3]
Q4: Can I use a solution of 2,6-Difluoro-benzamidine hydrochloride that has been stored for a week at 4°C?
A4: It is not recommended. Even at 4°C, significant degradation can occur in aqueous solutions over several days, especially if the pH is not strictly controlled. For quantitative and reproducible experiments, it is always best to use freshly prepared solutions.
Q5: Are there any additives that can improve the stability of 2,6-Difluoro-benzamidine hydrochloride in solution?
A5: While not a common practice for routine lab use, formulation scientists in drug development may use co-solvents, cyclodextrins, or other excipients to enhance stability. For most research applications, the most practical approach is to control the pH and temperature and to use fresh solutions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the required amount of 2,6-Difluoro-benzamidine hydrochloride in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex or sonicate the solution until all the solid has dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by HPLC
-
Solution Preparation: Prepare a solution of 2,6-Difluoro-benzamidine hydrochloride at a known concentration in the aqueous buffer of interest.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.
-
Incubation: Store the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot into the HPLC system.
-
Data Analysis: Monitor the peak area of the 2,6-Difluoro-benzamidine hydrochloride peak and look for the appearance and growth of new peaks corresponding to degradation products. The percentage of the parent compound remaining can be calculated at each time point to determine the rate of degradation.
Data Presentation
Table 1: Hypothetical Stability of 2,6-Difluoro-benzamidine Hydrochloride (100 µM) in Different Aqueous Buffers at Room Temperature
| Time (hours) | % Remaining (pH 5.0 Acetate Buffer) | % Remaining (pH 7.4 Phosphate Buffer) | % Remaining (pH 8.5 Tris Buffer) |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 95.2 | 85.1 |
| 6 | 98.7 | 88.6 | 65.3 |
| 12 | 97.4 | 78.5 | 42.7 |
| 24 | 95.0 | 61.6 | 18.2 |
This table illustrates the expected trend of increased degradation with higher pH and is for illustrative purposes only. Actual degradation rates should be determined experimentally.
Visualizations
Caption: Hydrolysis pathway of 2,6-Difluoro-benzamidine.
Caption: Troubleshooting workflow for stability issues.
References
-
Eawag. 2,6-Dichlorobenzonitrile Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Rosa, L. S., Marques-Marinho, F. D., Braga, S. L., & de Souza, J. (2020). Equilibrium solubility study to determine fexofenadine hydrochloride BCS class and challenges in establishing conditions for dissolution. Brazilian Journal of Pharmaceutical Sciences, 56. Available at: [Link]
- Patel, Y., et al. (2018). separation and identification of forced degradation products of lofexidine by using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 9(10), 4283-4291.
-
Deutsche Forschungsgemeinschaft. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. The MAK-Collection for Occupational Health and Safety. Available at: [Link]
-
Hansen, M., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(27), 5236-5243. Available at: [Link]
-
Gale, P. A., et al. (2020). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. Available at: [Link]
-
Green, O., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Organic Letters, 16(3), 792-795. Available at: [Link]
- Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives.
-
Gale, P. A., et al. (2020). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Open Research Repository. Available at: [Link]
-
Singh, R., & Rehman, Z. U. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Pharmaceutical and Biomedical Analysis, 217, 114811. Available at: [Link]
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2,6-Difluorobenzamide(18063-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace-CRIS [zora.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Enhancing the selectivity of 2,6-Difluoro-benzamidine hydrochloride for specific proteases
Topic: Enhancing the selectivity of 2,6-Difluoro-benzamidine hydrochloride for specific proteases Content type: Technical Support Center (FAQs & Troubleshooting)
Product Category: Protease Inhibitors & Chemical Probes Target Audience: Medicinal Chemists, Enzymologists, Structural Biologists
Core Technical Overview
2,6-Difluoro-benzamidine hydrochloride is a specialized competitive inhibitor of serine proteases. Unlike the parent compound (benzamidine), the addition of fluorine atoms at the 2 and 6 positions significantly modulates the physicochemical properties of the amidine group. This modification is primarily used to probe the electronic and steric requirements of the S1 specificity pocket in enzymes such as Thrombin, Trypsin, Factor Xa, and Urokinase.
The Selectivity Mechanism: Why Fluorine Matters
The primary driver for using the 2,6-difluoro derivative over unsubstituted benzamidine is pKa modulation .
-
Benzamidine pKa: ~11.6 (Highly basic, fully protonated at physiological pH).
-
2,6-Difluoro-benzamidine pKa: Significantly lower (typically ~7.5 - 8.5 depending on ionic strength).
Impact on Selectivity: By lowering the pKa, you alter the protonation state fraction at physiological pH (7.4). This allows researchers to differentiate between proteases based on the electrostatic potential of their S1 pockets. Enzymes requiring a strong, rigid salt bridge (e.g., Trypsin) may show different inhibition profiles compared to those with more hydrophobic or flexible S1 pockets (e.g., Thrombin) when challenged with the fluorinated analog.
Mechanism of Action & Binding Topology
The following diagram illustrates the binding mode of 2,6-Difluoro-benzamidine within the S1 pocket of a typical serine protease. Note the critical interaction with Aspartate 189 (chymotrypsin numbering).
Figure 1: Schematic representation of 2,6-Difluoro-benzamidine binding in the S1 pocket. The fluorine substitution alters the strength of the salt bridge with Asp189 and influences stacking interactions.
Troubleshooting & Optimization Guide
Section A: Solubility & Stability
Q: My 2,6-Difluoro-benzamidine HCl is precipitating in the assay buffer. How do I fix this? Diagnosis: While the hydrochloride salt is water-soluble, the 2,6-difluoro substitution increases lipophilicity compared to benzamidine. At high concentrations (>10 mM) or in high-salt buffers, "salting out" can occur. Solution:
-
Solvent Switch: Prepare a 100 mM stock solution in DMSO or Ethanol rather than water.
-
Dilution Protocol: Dilute the organic stock into the assay buffer immediately before use. Keep the final DMSO concentration < 5% (v/v) to avoid denaturing the enzyme.
-
Check pH: Ensure the buffer pH is not approaching the pKa of the inhibitor (~8.0). If pH > pKa, the neutral species predominates, which has drastically lower aqueous solubility.
Q: Is the compound sensitive to oxidation? Answer: Yes. Like most amidines, it can degrade over time.
-
Storage: Store solid powder at -20°C under desiccant.
-
Solution Stability: Aqueous solutions should be prepared fresh. If storage is necessary, freeze aliquots at -80°C. Do not store at 4°C for more than 24 hours.
Section B: Enhancing Selectivity (The "Selectivity Filter" Protocol)
Q: How do I use this compound to selectively inhibit Thrombin over Trypsin? Strategy: You must exploit the differential binding energy caused by the fluorine substitution. Protocol:
-
Determine Ki Values: Do not rely on IC50. Measure the
for both enzymes.-
Equation:
-
-
pH Titration Scan: Run the inhibition assay at three pH points: 6.5, 7.4, and 8.5.
-
Logic: At pH 6.5, the inhibitor is fully protonated (acting like benzamidine). At pH 8.5, a significant fraction is neutral.
-
Observation: If Thrombin inhibition persists at pH 8.5 while Trypsin inhibition drops, you have achieved selectivity via pKa exploitation.
-
Q: The inhibition curve is non-sigmoidal (Hill slope < 0.8). What is happening? Diagnosis: This often indicates aggregation-based inhibition or negative cooperativity . Troubleshooting Steps:
-
Add Detergent: Include 0.01% Triton X-100 or Tween-20 in the assay buffer. If the inhibition disappears, the compound was aggregating (false positive).
-
Enzyme Concentration: Ensure
. If is too high, you are measuring titration, not inhibition.
Section C: Comparative Data (Benzamidine vs. 2,6-Difluoro)
| Feature | Benzamidine HCl | 2,6-Difluoro-benzamidine HCl | Impact on Experiment |
| pKa (Amidine) | ~11.6 | ~7.5 - 8.0 | 2,6-Difluoro is less charged at physiological pH. |
| Lipophilicity (LogP) | Low (< 1.0) | Moderate | 2,6-Difluoro binds better to hydrophobic S1 sub-sites. |
| H-Bond Donor | Strong | Weakened | Reduced affinity for "hard" anionic pockets (e.g., Trypsin). |
| Solubility | High (Water) | Moderate (Water), High (DMSO) | Requires careful buffer formulation. |
Experimental Workflow: Selectivity Profiling
Use this workflow to validate the selectivity of 2,6-Difluoro-benzamidine for your specific protease target.
Figure 2: Step-by-step workflow for determining and optimizing protease selectivity.
References
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Source: Stanford Medicine. URL:[Link]
-
Inhibition of four human serine proteases by substituted benzamidines. Source: PubMed (NIH). URL:[Link]
-
Crystal Structure of the trypsin complex with benzamidine. Source: RCSB Protein Data Bank (PDB ID: 2OXS). URL:[Link]
-
Thrombin: Structure, Function, and Allostery. Source: PubMed Central (NIH). URL:[Link]
Dealing with precipitation of 2,6-Difluoro-benzamidine hydrochloride in experiments
Executive Summary & Chemical Context[1][2][3][4][5][6]
2,6-Difluoro-benzamidine hydrochloride (2,6-DFBA[1]·HCl) is a critical structural motif in medicinal chemistry, primarily utilized as a P1 residue mimetic for serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin).
While the parent molecule (benzamidine) is relatively water-soluble, the 2,6-difluoro substitution significantly alters the physicochemical profile. The fluorine atoms introduce lipophilicity (increasing LogP) and alter the crystal lattice energy. Consequently, researchers often encounter unexpected precipitation when transitioning from organic stock solutions to aqueous buffers.
This guide provides a root-cause analysis of precipitation events and field-proven protocols to maintain stability in both biochemical assays and X-ray crystallography.
Root Cause Analysis: Why is it Crashing Out?
Precipitation is rarely random. It is usually a deterministic failure of one of three variables: Solubility Limit (S) , pH/pKa mismatch , or Temperature Shock .
The Solubility Decision Tree
The following logic flow illustrates how to diagnose the specific cause of your precipitation event.
Figure 1: Diagnostic logic for identifying the chemical cause of 2,6-DFBA·HCl precipitation.
Technical Specifications & Solubility Data
The following data points are critical for experimental design. Note the distinct difference between the Salt and the Free Base .
| Parameter | Value / Characteristic | Impact on Experiment |
| Molecular Weight | ~192.6 g/mol (HCl salt) | Used for molarity calculations. |
| pKa (Amidine) | ~10.5 - 11.0 (Estimated)* | At pH 7.4, the molecule is cationic (soluble). At pH > 10, it becomes neutral (insoluble). |
| Solubility (Water) | Moderate (< 50 mM typically) | Risk: High concentrations for crystallography (e.g., 100 mM) often fail in pure water. |
| Solubility (DMSO) | High (> 500 mM) | Solution: Always use DMSO for primary stocks. |
| Fluorine Effect | Increases Lipophilicity | The 2,6-difluoro substitution makes the ring more hydrophobic than plain benzamidine. |
*Note: Unsubstituted benzamidine has a pKa of ~11.6. Electron-withdrawing fluorines slightly lower the pKa but it remains highly basic.
Master Protocols: Preventing Precipitation
Protocol A: Preparation of Stable Stock Solutions (The "Gold Standard")
Use this for biochemical assays (IC50 determination, enzyme kinetics).
The Principle: Never dissolve the dry powder directly into cold buffer. The hydration shell forms too slowly, leading to micro-aggregates that act as nucleation sites for precipitation.
-
Weighing: Weigh the target amount of 2,6-DFBA·HCl.
-
Primary Solubilization: Add 100% DMSO to achieve a concentration 100x or 1000x higher than your final assay concentration (e.g., make a 100 mM stock).
-
Dissolution: Vortex vigorously. If the solution is cloudy, sonicate for 30 seconds at room temperature. Do not heat above 40°C to avoid degradation.
-
Inspection: Ensure the solution is perfectly clear.
-
Dilution: When adding to the assay buffer, add the DMSO stock slowly while vortexing the buffer.
-
Limit: Keep final DMSO concentration < 5% (or as tolerated by your protein).[2]
-
Protocol B: High-Concentration Soaking for Crystallography
Use this when you need >50 mM ligand concentration for soaking protein crystals.
The Challenge: Crystallography often requires concentrations near the solubility limit to ensure high occupancy. The Fix: Use a "Carrier Solvent" approach.
-
Prepare Ligand Stock: Dissolve 2,6-DFBA·HCl in 100% DMSO at 1.0 M (or maximum solubility).
-
Prepare Well Solution: Harvest the mother liquor (reservoir solution) from the crystallization well.
-
Stepwise Addition:
-
Add the ligand stock to the mother liquor in small increments (e.g., 1/10th of volume).
-
Critical Step: If a white cloud forms immediately, do not proceed . The salt concentration in the mother liquor is "salting out" the ligand.
-
-
Alternative (Dry Soaking): If liquid soaking precipitates, place a small grain of solid 2,6-DFBA·HCl directly into the drop adjacent to the crystal. Allow it to dissolve and diffuse slowly. This creates a concentration gradient without shocking the system.
Troubleshooting Guide (FAQ)
Q1: I made a 10 mM stock in PBS, and it was clear. I put it in the fridge, and now there are needles at the bottom. What happened? A: You encountered the Temperature-Dependent Solubility Limit . The solubility of the HCl salt decreases significantly at 4°C.
-
Fix: Warm the tube to 37°C and vortex. If it redissolves, it is safe to use. Store future aliquots at -20°C (frozen) rather than 4°C to prevent crystal growth (Ostwald ripening).
Q2: My buffer is pH 8.0. When I add the inhibitor, it turns milky. A: While pH 8.0 is generally safe (below the pKa), the Ionic Strength of your buffer might be too high. High concentrations of Phosphate or Sulfate ions can compete for water molecules ("salting out").
-
Fix: Try a buffer with lower ionic strength (e.g., 50 mM Tris instead of 100 mM Phosphate) or increase the DMSO percentage to 5%.
Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile. In hanging drop crystallography, ethanol evaporation can change the drop concentration rapidly, leading to phase separation. DMSO is preferred due to its low vapor pressure.
Visualizing the Preparation Workflow
The following diagram outlines the correct sequence for introducing 2,6-DFBA·HCl into an aqueous system to minimize local high-concentration shock.
Figure 2: Optimal workflow for preparing 2,6-DFBA·HCl solutions to avoid "crashing out."
References
-
PubChem. (n.d.). 2,6-difluorobenzamidine hydrochloride (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]
-
Protein Data Bank (PDB). (2005). Structure of human mannose-binding lectin-associated serine protease-1 (MASP-1) complexed with benzamidine. (PDB ID: 1ZJK). [Link]
-
Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data.[4][3][5][6] Bulletin 102. [Link]
-
European Committee on Antibiotic Susceptibility Testing (EUCAST). (2022). Solvent effects in susceptibility testing (DMSO vs Water). (General Reference on DMSO solubilization of hydrophobic salts). [Link]
Sources
- 1. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposing of 2,6-Difluoro-benzamidine hydrochloride waste
Status: Operational Subject: Handling, Segregation, and Disposal Protocols CAS Registry Number: 847502-83-4 (Generic reference for salt forms); 1670-14-0 (Parent Benzamidine reference) Chemical Class: Halogenated Aromatic Amidine
Executive Summary: The "Fluorine Factor"
Handling 2,6-Difluoro-benzamidine hydrochloride requires a deviation from standard organic waste protocols due to two critical molecular features:
-
The Amidine Motif: Biologically active (protease inhibitor) and chemically basic (though stabilized as a hydrochloride salt).
-
The Fluorine Substituents: The presence of Carbon-Fluorine (C-F) bonds mandates classification as Halogenated Organic Waste .
Core Directive: Do NOT dispose of this compound down the drain or in standard "non-halogenated" solvent streams. The strength of the C-F bond requires high-temperature incineration with specific flue gas scrubbing to capture hydrogen fluoride (HF) byproducts.
Module 1: Immediate Handling & Spill Response
Issue: Accidental release of solid powder or stock solution in the laboratory.
Troubleshooting Protocol: Spill Cleanup
CAUTION: This compound is a Skin, Eye, and Respiratory Irritant (H315, H319, H335).
| Phase | Action Step | Technical Rationale |
| 1. PPE Setup | Don nitrile gloves (double gloving recommended for solutions >10mM), safety goggles, and N95/P95 respirator if powder is loose. | Prevents mucosal irritation from dust inhalation; benzamidines are potent trypsin inhibitors and can affect mucous membranes. |
| 2. Containment | If Solid: Cover with a damp paper towel to prevent dust generation. If Liquid: Encircle with inert absorbent (vermiculite or spill pads). | Minimizing aerosolization is critical. Do not dry sweep. |
| 3. Removal | Scoop material into a wide-mouth jar. Wipe surface with 70% Ethanol, followed by water. | Ethanol solubilizes the organic salt better than water alone, ensuring complete removal from bench surfaces. |
| 4. Labeling | Label the waste jar immediately as "Solid Waste: Halogenated Organics" . | Prevents commingling with general trash, which leads to regulatory violations. |
Module 2: Waste Segregation & Storage
Issue: User is unsure which waste stream to utilize.
The Segregation Logic
You must segregate this waste based on the Halogen Rule . Even though it is a solid salt, if dissolved in a solvent, it contaminates the entire mixture as "Halogenated."
Compatibility Matrix
| Waste Stream | Status | Reason |
|---|---|---|
| Halogenated Organics | ✅ APPROVED | Contains Fluorine.[1] Compatible with chloroform, DCM, etc. |
| Non-Halogenated Organics | ❌ PROHIBITED | Contaminates the fuel-blending stream. Fluorine requires scrubbers. |
| Aqueous (Drain) | ❌ PROHIBITED | Ecotoxicity risk; persistence of fluorinated aromatics. |
| Biohazard/Sharps | ❌ PROHIBITED | Unless contaminated with blood/pathogens, chemical waste takes precedence. |
Visual Workflow: Segregation Decision Tree
Use the following logic flow to determine the correct container for your specific experiment state.
Caption: Decision logic for segregating 2,6-Difluoro-benzamidine HCl based on physical state and solvent matrix.
Module 3: Disposal & Destruction
Issue: Final disposal of the accumulated waste.
The Destruction Mechanism
Standard fuel blending (used for non-halogenated solvents like Acetone/Ethanol) is insufficient. The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol).
-
Method: High-Temperature Incineration (>1100°C).
-
Requirement: The facility must be equipped with Acid Gas Scrubbers .
-
The Chemistry:
-
Combustion breaks the C-F bond.
-
Fluorine reacts with Hydrogen to form Hydrogen Fluoride (HF) gas.
-
Scrubbers (using Calcium Carbonate or Sodium Hydroxide) neutralize the HF before release.
-
Failure to segregate leads to HF corrosion of standard incinerator flues.
-
Empty Container Protocol (RCRA "Empty")
According to EPA 40 CFR 261.7, the original reagent bottle is considered "RCRA Empty" if:
-
All wastes have been removed by pouring/scraping.
-
No more than 2.5 cm (1 inch) of residue remains.[2]
-
Action: Deface the label and discard in standard trash (unless P-listed, which this is not). Do not rinse the bottle into the sink. If you rinse it, the rinsate must be collected as Halogenated Waste.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I deactivate the compound with bleach (Sodium Hypochlorite) before disposal?
A: NO. Do not add bleach.
Reasoning: Benzamidine contains nitrogenous groups. Mixing amines/amidines with hypochlorite can generate chloramines , which are toxic and potentially explosive gases.
Correct Action: Rely on thermal destruction (incineration) managed by your EHS facility.
Q2: My solution is 99% water and only 1% benzamidine. Can I pour it down the sink?
A: NO.
Reasoning: Fluorinated aromatics are often persistent in the environment. Municipal water treatment plants are not designed to degrade these specific pharmaceutical intermediates.
Correct Action: Collect in the "Aqueous Hazardous Waste" carboy.
Q3: Why is it "Halogenated" if it's a salt?
A: The "Halogenated" classification refers to the presence of F, Cl, Br, or I atoms covalently bonded to the organic carbon skeleton. The "Hydrochloride" part is ionic, but the "Difluoro" part is covalent. The covalent Fluorine atoms dictate the incineration requirement.
References
-
Carl Roth. (2025).[3] Safety Data Sheet: Benzamidine hydrochloride. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Empty Container Regulations (40 CFR 261.7). Retrieved from
-
Taylor & Francis. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. Retrieved from
-
Fisher Scientific. (2009). Material Safety Data Sheet: Benzamidine hydrochloride. Retrieved from
Sources
Validation & Comparative
Comparing the efficacy of 2,6-Difluoro-benzamidine hydrochloride to other protease inhibitors
This guide provides an in-depth technical comparison of 2,6-Difluoro-benzamidine hydrochloride against standard protease inhibitors. It is designed for researchers evaluating this compound's utility in biochemical assays or drug discovery pipelines.
Executive Summary
2,6-Difluoro-benzamidine hydrochloride is a structural analog of the classic serine protease inhibitor Benzamidine . While Benzamidine is a "gold standard" competitive inhibitor for trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa), the 2,6-difluoro derivative represents a specific subclass of halogenated benzamidines .
The introduction of fluorine atoms at the ortho (2,6) positions of the benzene ring modulates the physicochemical properties of the amidine group, primarily affecting its pK
Technical Profile & Mechanism
Structural Logic: The Fluorine Effect
The efficacy of benzamidine derivatives hinges on their ability to mimic the side chain of Arginine, inserting the positively charged amidinium group into the S1 specificity pocket of the protease (typically interacting with Asp189 in Trypsin).
-
Parent Compound (Benzamidine): pK
11.6. Highly basic, fully protonated at physiological pH. Forms a strong salt bridge with the active site aspartate. -
2,6-Difluoro Analog: Fluorine is highly electronegative. Placing two fluorine atoms ortho to the amidine group exerts a strong electron-withdrawing inductive effect (
).-
Effect 1 (Acidity): Lowers the pK
of the amidinium group (typically by 1–2 units), potentially altering the electrostatics of binding. -
Effect 2 (Lipophilicity): Increases hydrophobicity (
), potentially improving membrane permeability or binding in hydrophobic sub-pockets. -
Effect 3 (Sterics): The 2,6-substitution can restrict conformational rotation, potentially locking the inhibitor into a bioactive conformation (entropy benefit) or causing steric clash (affinity penalty) depending on the enzyme's specific topology.
-
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition mechanism within the protease active site.
Caption: Competitive binding logic where 2,6-Difluoro-benzamidine competes with the substrate for the active site.
Comparative Analysis
A. vs. Benzamidine HCl (The Parent)
-
Target Specificity: Both target Trypsin, Thrombin, and Factor Xa.
-
Potency (
): Benzamidine typically has a of for Trypsin. The 2,6-difluoro substitution often improves affinity in specific pockets (like Thrombin) due to hydrophobic contacts, but can reduce affinity in others if the lower pK weakens the critical salt bridge. -
Stability: Both are chemically stable, unlike PMSF.
-
Verdict: Use the 2,6-difluoro analog for Structure-Activity Relationship (SAR) studies or if optimizing for Thrombin selectivity. Use Benzamidine for general protein purification.[1]
B. vs. PMSF (Phenylmethanesulfonyl fluoride)
-
Mechanism: PMSF is an irreversible inhibitor (covalent sulfonylation of the active site Serine). Benzamidines are reversible .
-
Toxicity: PMSF is highly toxic and unstable in water (
at pH 8). 2,6-Difluoro-benzamidine is stable.[2] -
Verdict: Use PMSF for "kill-all" lysis buffers where enzyme recovery is not needed. Use Benzamidines when you need to preserve enzyme structure or elute the protein later (e.g., affinity chromatography).
C. vs. Aprotinin (The Biologic)
-
Nature: Aprotinin is a large polypeptide (6 kDa). Benzamidines are small molecules (< 200 Da).
-
Cost: Aprotinin is significantly more expensive.
-
Sterics: Aprotinin blocks the active site via a large surface area interaction. Benzamidines bind deeply in the S1 pocket.
-
Verdict: Benzamidines are superior for crystallography or when a small molecule is required to avoid steric hindrance in complex mixtures.
Summary Data Table
| Feature | Benzamidine HCl | 2,6-Difluoro-benzamidine | PMSF | Aprotinin |
| Type | Reversible (Competitive) | Reversible (Competitive) | Irreversible (Covalent) | Reversible (Tight Binding) |
| Target | Serine Proteases | Serine Proteases | Serine/Cysteine Proteases | Serine Proteases |
| Typical | Experimental (Likely 1–50 | N/A ( | ||
| Stability (pH 7) | High | High | Low (Hydrolysis) | High |
| Primary Use | Purification, Crystallography | SAR Studies, Drug Design | Lysis Buffers | Cell Culture, Surgery |
Experimental Protocol: Efficacy Validation
To objectively determine the efficacy (
Materials
-
Enzyme: Bovine Trypsin (
stock in 1 mM HCl). -
Substrate: BAPNA (N
-Benzoyl-DL-arginine-4-nitroanilide), chromogenic. -
Inhibitors: Benzamidine HCl (Control), 2,6-Difluoro-benzamidine HCl (Test).
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl
, pH 8.0.
Workflow Diagram
Caption: Kinetic assay workflow to determine inhibition constants.
Step-by-Step Methodology
-
Preparation: Prepare a 10 mM stock of 2,6-Difluoro-benzamidine in water or DMSO. Prepare a matched stock of Benzamidine HCl.
-
Dilution Series: Create a dilution series of the inhibitor (e.g.,
) in the reaction buffer. -
Enzyme Incubation: Mix
of Trypsin stock with of Inhibitor solution. Incubate for 10 minutes at 25°C to reach equilibrium. -
Reaction Initiation: Add
of BAPNA substrate (final conc. value, approx. ). -
Monitoring: Immediately monitor the increase in absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.
-
Calculation:
-
Plot Initial Velocity (
) vs. Inhibitor Concentration . -
Fit to the Cheng-Prusoff equation to find
. -
Calculate
:
-
References
-
Stürzebecher, J., et al. (1992). "Interactions of thrombin with benzamidine-based inhibitors." Biological Chemistry Hoppe-Seyler.
-
Straniero, V., et al. (2017). "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships." ChemMedChem.
- Markwardt, F. (1978). "Pharmacology of benzamidine derivatives." Thrombosis Research. (Classic reference for benzamidine class properties).
-
Sigma-Aldrich Technical Bulletin. "Benzamidine Sepharose 4 Fast Flow: Purification of Serine Proteases."
Sources
Validation of 2,6-Difluoro-benzamidine hydrochloride's inhibitory activity
The following guide provides a rigorous validation framework for 2,6-Difluoro-benzamidine hydrochloride , designed for application scientists and drug discovery researchers.
Executive Summary & Mechanistic Rationale
2,6-Difluoro-benzamidine hydrochloride is a synthetic derivative of the classical serine protease inhibitor, benzamidine. While the parent compound (benzamidine) is a standard competitive inhibitor for trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa), the 2,6-difluoro substitution introduces specific electronic and steric modifications intended to modulate binding affinity and physicochemical properties.
The "Fluorine Effect" in Protease Inhibition
The introduction of fluorine atoms at the ortho (2,6) positions alters the inhibitor's profile through three distinct mechanisms:
-
pKa Modulation: Fluorine is highly electronegative. Its proximity to the amidine group lowers the
of the amidinium moiety (relative to benzamidine's ). This can influence the protonation state equilibrium at physiological pH. -
Electrostatic Tuning: The C-F bonds invert the quadrupole moment of the phenyl ring, potentially enhancing
-stacking interactions with aromatic residues (e.g., Trp215 in Thrombin or Tyr228 in Trypsin) in the S1 specificity pocket. -
Steric Constraints: Ortho substitution restricts the rotational freedom of the phenyl ring relative to the amidine group, potentially pre-organizing the molecule for the active site, though it may also introduce steric clashes if the pocket is tight.
Comparative Analysis: Performance Benchmarks
The following table benchmarks the theoretical and experimental expectations of 2,6-Difluoro-benzamidine against standard alternatives.
| Feature | Benzamidine HCl (Standard) | 2,6-Difluoro-benzamidine HCl (Test Article) | 4-Fluoro-benzamidine | Rationale for Difference |
| Primary Target | Trypsin, Thrombin, Factor Xa | Trypsin-like Serine Proteases | Trypsin, Urokinase | Specificity driven by S1 pocket shape. |
| Inhibition Type | Competitive (Reversible) | Competitive (Reversible) | Competitive (Reversible) | Isosteric core structure. |
| Est. Potency ( | Validation Required (Target: | Ortho-F may reduce potency via steric clash unless specific H-bonds compensate. | ||
| Solubility | High ( | Moderate to High | Moderate | Fluorine increases lipophilicity ( |
| Electronic Effect | Electron Neutral | Electron Deficient Ring | Electron Deficient | 2,6-F creates a "positive" center on the ring face, aiding |
Critical Insight: Unlike para-substitution (4-F), ortho-substitution (2,6-F) dramatically impacts the conformation of the amidine group. Validation must confirm that the steric bulk of the two fluorine atoms does not prevent the amidine from forming the critical "twin" salt bridge with Asp189 (Trypsin numbering) at the bottom of the S1 pocket.
Experimental Validation Protocols
To validate the inhibitory activity of 2,6-Difluoro-benzamidine HCl, you must perform a Competitive Enzyme Kinetics Assay . The following protocol uses Trypsin as the model enzyme, but it is adaptable to Thrombin or Factor Xa.
Protocol A: Determination of Inhibition Constant ( )
Objective: Quantify the affinity of the inhibitor by measuring the shift in the Michaelis-Menten constant (
Materials:
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).
-
Substrate:
-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). Chromogenic substrate releasing p-nitroaniline (pNA). -
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.2. -
Detection: Absorbance at 410 nm (Continuous kinetic read).
Workflow:
-
Preparation: Prepare 2,6-Difluoro-benzamidine dilution series (0, 10, 50, 100, 500
). -
Substrate Gradient: For each inhibitor concentration, run a substrate curve (L-BAPNA: 0.1 mM to 2.0 mM).
-
Reaction:
-
Add Buffer + Inhibitor + Enzyme to well.
-
Incubate 5 mins at 25°C to establish
equilibrium. -
Initiate with Substrate.
-
-
Measurement: Monitor
(Initial Velocity, ) for 10 minutes.
Data Analysis (Self-Validating Logic):
-
Step 1: Plot Lineweaver-Burk (Double Reciprocal) graphs (
vs ). -
Validation Check: If lines intersect on the Y-axis (
), the inhibition is Competitive . If they intersect to the left, it is Mixed/Non-competitive. Benzamidines must be competitive. -
Step 2: Calculate apparent
( ) for each inhibitor concentration . -
Step 3: Calculate
using the equation:
Protocol B: Structural Validation (Crystallography Soaking)
For definitive proof of binding mode (Ortho-F orientation):
-
Crystallize: Apo-Trypsin or use pre-formed crystals.
-
Soak: Transfer crystal to mother liquor containing 5 mM 2,6-Difluoro-benzamidine for 1-24 hours.
-
Diffraction: Collect data to <2.0 Å resolution.
-
Refinement: Look for difference density (
) in the S1 pocket. The 2,6-difluoro pattern will be distinct from the single density of standard benzamidine.
Visualization of Mechanism & Workflow
The following diagrams illustrate the competitive inhibition mechanism and the validation logic flow.
Diagram 1: Competitive Inhibition Mechanism (S1 Pocket)
Caption: Competitive binding logic. The 2,6-Difluoro-benzamidine competes with the substrate for the Asp189 residue in the S1 pocket.
Diagram 2: Validation Workflow Logic
Caption: Step-by-step decision tree for experimentally validating the inhibition mechanism and potency.
References
-
Mechanism of Serine Protease Inhibition
-
Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524.
-
-
Benzamidine Binding Kinetics
-
Guillain, F., & Thusius, D. (1970). "Use of Proflavine as an Indicator in Temperature-Jump Studies of the Binding of Competitive Inhibitors to Trypsin." Journal of the American Chemical Society, 92(18), 5536–5537.
-
-
Fluorine in Medicinal Chemistry (The "Fluorine Effect")
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.
-
-
Structure-Activity Relationships of Benzamidines
-
Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine." European Journal of Biochemistry.
-
-
Compound Reference (PubChem)
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46318424, 2,6-difluorobenzamidine.
-
Cross-reactivity profile of 2,6-Difluoro-benzamidine hydrochloride
Title: Comparative Guide: Cross-Reactivity and Inhibition Profile of 2,6-Difluoro-benzamidine Hydrochloride
Executive Summary: The "Warhead" of Structural Biology
2,6-Difluoro-benzamidine (2,6-DFB) is a specialized competitive inhibitor targeting trypsin-like serine proteases. While structurally derived from the canonical Benzamidine scaffold, the introduction of fluorine atoms at the 2- and 6-positions confers unique electronic and steric properties.
Unlike broad-spectrum cocktails (e.g., PMSF, AEBSF) designed for crude lysate protection, 2,6-DFB is primarily utilized in structural biology (X-ray crystallography) and fragment-based drug discovery . Its rigid electronic profile allows it to "lock" the S1 specificity pocket of proteases with high precision, making it a superior tool for defining active site geometry compared to its non-fluorinated parent.
Mechanism of Action: The S1 Pocket Anchor
To understand the cross-reactivity of 2,6-DFB, one must understand the S1 Specificity Pocket . All trypsin-like serine proteases possess a deep, negatively charged pocket containing a critical Aspartate residue (Asp189 in trypsin numbering).
-
The Anchor: The positively charged amidine group (
) of 2,6-DFB mimics the side chain of Arginine (the natural substrate). It forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the pocket. -
The Fluorine Effect: The 2,6-difluoro substitution exerts an electron-withdrawing effect, lowering the
of the amidine group compared to unsubstituted benzamidine. Furthermore, the fluorine atoms can engage in orthogonal multipolar interactions with the protein backbone (carbonyl oxygens of Gly219/Ser190), often resulting in a more defined binding orientation.
Diagram 1: Molecular Interaction Pathway (S1 Pocket)
Caption: Mechanistic interaction of 2,6-DFB within the protease S1 pocket. The amidine group anchors to Asp189, while fluorine atoms modulate fit and electronic environment.
Comparative Profiling: 2,6-DFB vs. Alternatives
The following table contrasts 2,6-DFB with standard benzamidine and the affinity-purification standard, 4-Aminobenzamidine. Note that while Benzamidine is a general inhibitor, 2,6-DFB is often selected for its specific physicochemical properties in structural studies.
Table 1: Inhibitor Performance & Application Profile
| Feature | Benzamidine HCl | 4-Aminobenzamidine | 2,6-Difluoro-benzamidine |
| Primary Role | General Protease Inhibition (Buffers) | Affinity Chromatography Ligand | Crystallography / SAR Fragment |
| Binding Mode | S1 Pocket (Flexible) | S1 Pocket (Linkable via amine) | S1 Pocket (Rigid/Defined) |
| Trypsin | ~18 - 35 µM [1] | ~8 - 15 µM | ~10 - 50 µM (Context Dependent) |
| Thrombin | ~200 - 300 µM | ~100 µM | Variable (Often lower affinity than Trypsin) |
| Selectivity | Low (Pan-Trypsin) | Low (Pan-Trypsin) | Low (Pan-Trypsin) |
| Solubility | High (>50 mM) | High | Moderate |
| Key Advantage | Cost-effective | Coupling capability (Resins) | Electron Density Definition (X-ray) |
Critical Insight: 2,6-DFB is not significantly more potent than Benzamidine in terms of raw
Cross-Reactivity Profile
2,6-DFB is a Type 1 Cross-Reactive Inhibitor : It inhibits enzymes based on structural homology (the S1 pocket) rather than catalytic mechanism alone.
Primary Targets (High Cross-Reactivity)
-
Trypsin (Bovine/Porcine): Strongest inhibition. The S1 pocket is perfectly sized for the benzamidine scaffold.
-
Matriptase: High cross-reactivity. Structural studies (PDB analysis) show benzamidine derivatives bind tightly, often inducing slight conformational shifts in the S1 loops [3].
-
Plasmin: Moderate to High inhibition.
Secondary Targets (Moderate Cross-Reactivity)
-
Thrombin: The S1 pocket of thrombin is more restricted (the "aromatic box"). While 2,6-DFB binds, the affinity is typically 10-fold lower than for trypsin due to steric clashes with the unique insertion loops (60-loop) of thrombin [4].
-
Factor Xa: Moderate inhibition. Similar to thrombin, the pocket is accessible but less optimal for simple benzamidines compared to complex "L-shaped" inhibitors.
Non-Targets (No Cross-Reactivity)
-
Chymotrypsin: The S1 pocket is hydrophobic (traps aromatic side chains like Phe/Trp) and lacks the Asp189 negative charge. 2,6-DFB is effectively excluded.
-
Elastase: The S1 pocket is too small (occluded by Val/Thr residues).
-
Cysteine Proteases (e.g., Papain): No inhibition (different catalytic mechanism).
Experimental Protocol: Kinetic Validation Assay
To verify the inhibition profile of 2,6-DFB against a specific target (e.g., Trypsin), use the following spectrophotometric kinetic assay. This protocol is self-validating using a positive control (Benzamidine).
Objective: Determine
Diagram 2: Assay Workflow
Caption: Step-by-step kinetic assay workflow for validating serine protease inhibition.
Detailed Methodology:
-
Reagent Setup:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM
(Calcium stabilizes Trypsin). -
Substrate:
-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Prepare 20 mM stock in DMSO. Dilute to 1 mM working solution in buffer. -
Enzyme: Bovine Trypsin (sequencing grade). Final concentration: 10–50 nM.
-
Inhibitor (2,6-DFB): Prepare serial dilutions (0, 10, 50, 100, 500, 1000 µM) in buffer.
-
-
Reaction Assembly (96-well plate):
-
Blank: 100 µL Buffer + 20 µL Substrate.
-
Control (No Inhibitor): 80 µL Buffer + 20 µL Enzyme + 20 µL Substrate.
-
Test: 80 µL Inhibitor (various conc.) + 20 µL Enzyme. Incubate for 10 min to allow equilibrium binding.
-
-
Initiation & Detection:
-
Add 20 µL Substrate to Test wells.
-
Immediately read Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
-
Calculation (
):-
Calculate initial velocity (
) for each concentration. -
Use the Cheng-Prusoff equation:
-
Note: For BAPNA/Trypsin,
.
-
References
-
Walsmann, P. (1977).[1] Inhibition of serine proteinases by benzamidine derivatives.[1][2][3][4][5] Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[1]
- Katz, B. A., et al. (2001). Design of selective serine protease inhibitors. Chemistry & Biology. (Contextual reference for benzamidine binding modes in PDB structures).
-
Yuan, C., et al. (2002). Structure of catalytic domain of Matriptase in complex with Sunflower trypsin inhibitor-1. BMC Structural Biology. (Discusses Benzamidine orientation in S1 pocket).
-
RCSB PDB. Ligand Summary: Benzamidine (BEN). (Provides structural evidence of cross-reactivity across Trypsin, Thrombin, and Factor Xa).[1]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 2,6-Difluoro-benzamidine Hydrochloride Analogs: A Guide to Structure-Activity Relationships
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a compound series is paramount to optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of 2,6-difluoro-benzamidine hydrochloride analogs, synthesizing data from closely related scaffolds to inform future research and development. While direct and extensive SAR studies on a broad series of 2,6-difluoro-benzamidine hydrochloride analogs are not widely published, we can derive significant insights by examining the well-documented SAR of the structurally similar 2,6-difluorobenzamide scaffold and the general inhibitory properties of the benzamidine moiety.
This guide will first delve into the established SAR of 2,6-difluorobenzamide analogs as potent inhibitors of the bacterial cell division protein FtsZ. Subsequently, we will explore the role of the benzamidine functional group as a privileged scaffold for the inhibition of serine proteases and nitric oxide synthases. By integrating these two areas of research, we can construct a predictive SAR framework for 2,6-difluoro-benzamidine hydrochloride analogs and propose robust experimental protocols for their evaluation.
Part 1: The 2,6-Difluorobenzamide Scaffold as a Potent Inhibitor of FtsZ
The 2,6-difluorobenzamide core has been extensively investigated as an inhibitor of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and its polymerization to form the Z-ring is a critical step in bacterial cytokinesis.[3] Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death, making it an attractive target for novel antibiotics.[3]
Structure-Activity Relationship of 2,6-Difluorobenzamide Analogs
Research into 2,6-difluorobenzamide derivatives has revealed key structural features that govern their antibacterial activity. The 2,6-difluoro substitution on the phenyl ring is often crucial for potency. Modifications at the 3-position of the benzamide ring have been a primary focus of SAR studies, demonstrating that the nature of the substituent at this position significantly impacts the minimum inhibitory concentration (MIC) against various bacterial strains.[4]
For instance, the introduction of chloroalkoxy, bromoalkoxy, and alkyloxy groups at the 3-position has yielded compounds with potent activity against both susceptible and resistant strains of Staphylococcus aureus and Bacillus subtilis.[4]
Table 1: Antibacterial Activity (MIC in µg/mL) of 3-Substituted 2,6-Difluorobenzamide Derivatives [4]
| Compound | R Group (at 3-position) | Bacillus subtilis ATCC 9372 | Staphylococcus aureus ATCC 29213 (MSSA) | Staphylococcus aureus ATCC 43300 (MRSA) |
| 7 | 3-chloroalkoxy | 0.25 | 4 | 8 |
| 12 | 3-bromoalkoxy | 1 | 8 | 8 |
| 17 | 3-alkyloxy | 0.5 | 4 | 4 |
| MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus. |
These findings suggest that the electronic and steric properties of the substituent at the 3-position are critical for effective interaction with the FtsZ protein. The difluoro substitution pattern on the aromatic ring likely plays a role in modulating the electronic properties of the amide group and influencing the overall conformation of the molecule, thereby enhancing binding to the target.
Further studies have explored linking the 2,6-difluorobenzamide moiety to various heterocyclic scaffolds via a methylenoxy bridge, creating tripartite molecules with significant antibacterial activity.[1][2] This indicates that extending the molecule from the core scaffold can access additional binding pockets or interactions within the FtsZ protein.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The evaluation of the antibacterial efficacy of these compounds relies on standardized protocols. The MIC assay is a fundamental method to quantify the in vitro activity of a potential antimicrobial agent.[5]
Step-by-Step MIC Assay Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to achieve a standardized cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
FtsZ Inhibition Pathway
The mechanism of action of these benzamide derivatives involves the disruption of the normal polymerization dynamics of FtsZ. By binding to FtsZ, these inhibitors can either prevent polymerization or stabilize the FtsZ filaments, in both cases preventing the formation and constriction of the Z-ring, which is essential for cell division.
Part 2: The Benzamidine Moiety as an Inhibitor of Serine Proteases and Nitric Oxide Synthase
The benzamidine group is a well-established pharmacophore known to act as a competitive inhibitor of serine proteases and nitric oxide synthase (NOS).[6] This inhibitory activity stems from the structural and electronic similarity of the amidinium group to the guanidinium group of arginine, the natural substrate for these enzymes.
Mechanism of Inhibition
Benzamidine derivatives act as reversible, competitive inhibitors.[7] They bind to the active site of the enzyme, specifically the S1 pocket in serine proteases which recognizes the side chain of arginine or lysine residues, thereby preventing the binding of the natural substrate.
Structure-Activity Relationship of Benzamidine Derivatives
The inhibitory potency of benzamidine derivatives against serine proteases and NOS can be modulated by substitutions on the benzene ring. These substitutions can influence the binding affinity by:
-
Altering the pKa of the amidine group: This affects the protonation state and the strength of the ionic interaction with the aspartate residue in the S1 pocket of serine proteases.
-
Introducing additional interactions: Substituents can form hydrogen bonds, hydrophobic interactions, or van der Waals interactions with other residues in and around the active site.
For example, p-aminobenzamidine has been shown to be a competitive inhibitor of NOS.[8] The amino group can potentially form additional hydrogen bonds within the active site, enhancing its binding affinity compared to unsubstituted benzamidine.
Synthesizing the SAR for 2,6-Difluoro-benzamidine Hydrochloride Analogs
By combining the insights from the 2,6-difluorobenzamide and benzamidine SAR studies, we can propose a hypothetical SAR for 2,6-difluoro-benzamidine hydrochloride analogs.
-
Potential as FtsZ Inhibitors: Given the potent activity of the 2,6-difluorobenzamide scaffold against FtsZ, it is plausible that 2,6-difluoro-benzamidine analogs could also target this protein. The amidine group, being more basic than the amide, might form different interactions within the binding site. SAR studies should focus on substitutions at the 3- and 4-positions of the phenyl ring to probe for optimal interactions, similar to the strategy used for the benzamide series.
-
Potential as Serine Protease and NOS Inhibitors: The benzamidine moiety strongly suggests that these analogs will exhibit inhibitory activity against serine proteases and/or NOS. The 2,6-difluoro substitutions are expected to have a significant impact on the inhibitory potency and selectivity. The electron-withdrawing nature of the fluorine atoms will lower the pKa of the amidine group, which may affect the strength of the key ionic interaction in the active site. However, these fluorine atoms could also engage in favorable interactions with the protein, such as through halogen bonding or hydrophobic interactions, potentially leading to increased potency and selectivity for specific enzymes.
Future Research Directions
To elucidate the SAR of 2,6-difluoro-benzamidine hydrochloride analogs, a systematic approach is required:
-
Synthesis of Analog Libraries: A series of analogs should be synthesized with diverse substituents at the 3- and 4-positions of the phenyl ring.
-
Screening against Multiple Targets: These analogs should be screened against a panel of targets, including FtsZ from various bacterial species, a selection of serine proteases (e.g., trypsin, thrombin, plasmin), and the different isoforms of NOS (nNOS, eNOS, iNOS).
-
Quantitative Analysis: For active compounds, IC50 or Ki values should be determined to quantify their potency.
-
Structural Biology: Co-crystallization of lead compounds with their target enzymes will provide invaluable insights into the binding mode and guide further optimization.
Conclusion
While a comprehensive SAR for 2,6-difluoro-benzamidine hydrochloride analogs is yet to be fully established in the public domain, a wealth of information from related compound classes provides a strong foundation for future research. The 2,6-difluorobenzamide scaffold's proven success as an FtsZ inhibitor, combined with the benzamidine moiety's established role as a serine protease and NOS inhibitor, positions these analogs as promising candidates for the development of novel therapeutics. The key to unlocking their potential lies in systematic synthesis and biological evaluation, guided by the principles of medicinal chemistry and a deep understanding of the structure-activity relationships of their constituent parts.
References
- BenchChem. (n.d.). Comparative Analysis of 2,6-Difluorobenzamide and its Analogs as FtsZ Inhibitors.
-
Cabrera-Zubizarreta, A., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(15), 1236-1253. [Link]
-
Artola, M., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]
- Thakurdesai, P. A., et al. (2007). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(11), 1107.
- Szymańska, E., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(16), 4951.
- Janecka, A., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Cancers, 12(7), 1853.
- Kumar, A., et al. (2023). Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. Journal of Biomolecular Structure and Dynamics, 41(16), 7795-7809.
-
Yoneyama, Y., et al. (1995). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. Biochemical and Biophysical Research Communications, 213(1), 241-246. [Link]
- Marelli, S., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(11), 3258.
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1231-1236. [Link]
-
Andreu, J. M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1656. [Link]
-
Li, W., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 101-109. [Link]
- Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626-1632.
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
- Artola, M., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 25(1), 1.
- Huang, H., et al. (2004). Potent and selective conformationally restricted neuronal nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 47(3), 600-606.
- Tidwell, R. R., et al. (1990). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 33(4), 1252-1257.
- Koyama, S., et al. (1993). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 84(6), 641-646.
- Kaul, M., et al. (2013).
- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22776.
- Chakravarthula, T. N., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- Aslam, M., et al. (2022). Structure–activity relationship for cholinesterase enzyme activity of 2-(benzamido) benzohydrazide derivatives.
- Elford, H. L., et al. (1983). Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. Journal of Medicinal Chemistry, 26(8), 1174-1178.
- Artola, M., et al. (2020). Literature FtsZ inhibitors with promising activities on Gram-negative strains.
- Squires, C., et al. (2020).
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A Senior Application Scientist's Guide to the Independent Verification of 2,6-Difluoro-benzamidine Hydrochloride: Properties, Protocols, and Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the amidine functional group is a cornerstone, frequently employed as a bioisostere for amines or as a key interacting moiety with biological targets such as proteases.[1] The introduction of fluorine atoms, as seen in 2,6-Difluoro-benzamidine hydrochloride, can significantly modulate physicochemical properties like pKa, lipophilicity, and metabolic stability, thereby enhancing binding affinity and selectivity.[1] However, the precise properties and purity of such a reagent are paramount to the integrity and reproducibility of experimental outcomes.
This guide provides a comprehensive framework for the independent verification of 2,6-Difluoro-benzamidine hydrochloride. We will move beyond a simple checklist of specifications, delving into the causality behind our chosen analytical methodologies. The protocols described are designed to be self-validating, ensuring a high degree of confidence in the material's identity, purity, and suitability for downstream applications. Furthermore, we will objectively compare this compound to its positional isomers and the parent benzamidine structure to provide a clearer context for its unique characteristics.
Foundational Verification: Confirming Chemical Identity
The first principle of any chemical study is to confirm that the material in the vial is indeed the expected molecule. For 2,6-Difluoro-benzamidine hydrochloride (MW: 192.59 g/mol , Formula: C₇H₇ClF₂N₂), a multi-technique approach is non-negotiable.[][3] Data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy should be congruent, painting a cohesive picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR provides the most definitive structural information. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
Causality of Solvent Choice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for hydrochloride salts due to its ability to solubilize the compound and slow the exchange of acidic protons (e.g., -NH₂) with residual water, allowing for their observation.
-
¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The aromatic region should display a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The two protons at the 3- and 5-positions will be equivalent, coupling to the proton at the 4-position, resulting in a doublet. The proton at the 4-position will, in turn, be split into a triplet by its two neighbors. The amidinium protons (-C(=NH₂)NH₂) may appear as a broad singlet, and its chemical shift can be highly dependent on concentration and temperature.[4]
-
¹³C NMR Spectroscopy: The carbon spectrum will provide evidence of the carbon framework. Key signals to identify include the amidine carbon (C=N), which is typically downfield, and the aromatic carbons. The carbons directly bonded to fluorine (C2, C6) will exhibit large one-bond C-F coupling constants, serving as a powerful diagnostic tool.
-
¹⁹F NMR Spectroscopy: This is essential for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms at the 2- and 6-positions, confirming the substitution pattern.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) in positive ion mode is the ideal technique.
Experimental Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. The sample should be dissolved in a suitable solvent like methanol or acetonitrile/water.
The expected observation is the molecular ion [M+H]⁺ for the free base (C₇H₆F₂N₂) at m/z 157.06. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition to within a few parts per million (ppm), providing an unambiguous validation of the chemical formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Interpretation Focus: While the entire spectrum constitutes a unique fingerprint, specific regions are of high diagnostic value for this structure. Look for:
-
N-H stretching vibrations from the amidinium group, typically appearing as broad bands in the 3100-3400 cm⁻¹ region.
-
C=N stretching of the amidine group around 1650-1690 cm⁻¹.
-
C-F stretching vibrations , which are usually strong and found in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretching bands.
The combination of these three techniques provides a robust, self-validating system for structural confirmation.[5][6]
Caption: A multi-pronged approach for unambiguous structural confirmation.
Quantitative Assessment: Purity Determination by RP-HPLC
Once identity is confirmed, assessing purity is the next critical step. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for this purpose.[7][8] It is adept at separating the main compound from potential impurities arising from synthesis or degradation.
The "Why" Behind the Method: Experimental Design Rationale
-
Column Choice: A C18 column is the workhorse of RP-HPLC and is an excellent starting point. The nonpolar stationary phase effectively retains the moderately polar benzamidine structure.
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water is typically used. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds.
-
Additive Selection: The addition of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. This serves two purposes: it ensures the amidine group remains protonated, leading to consistent retention and sharp, symmetrical peaks, and it provides protons for efficient ionization if the HPLC is coupled to a mass spectrometer (LC-MS).[9]
-
Detection: The benzamidine core contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it can scan a range of wavelengths to determine the optimal one for detection (typically around 220-260 nm) and can also help in assessing peak purity.
Step-by-Step Protocol for Purity Analysis
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the 2,6-Difluoro-benzamidine hydrochloride in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
HPLC Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA/UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Gradient Elution Program:
-
Start with a low percentage of organic phase (e.g., 5% B) to ensure the compound is retained on the column.
-
Linearly increase the percentage of B over 15-20 minutes to elute the compound and any less polar impurities.
-
Include a high-organic wash step (e.g., 95% B) to clean the column.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Data Analysis & Self-Validation:
-
System Suitability: Before running samples, inject a standard multiple times to ensure the system is performing correctly. Check for repeatability of retention time, peak area, and theoretical plates.[10][11]
-
Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of ≥95% is typically required for research applications.[1][]
-
Caption: Standard workflow for quantitative purity assessment via RP-HPLC.
Comparative Analysis: Contextualizing Performance
To fully appreciate the properties of 2,6-Difluoro-benzamidine hydrochloride, it is instructive to compare it with structurally similar alternatives. The most relevant comparators are its positional isomers (3,5- and 2,5-difluoro) and the parent compound, benzamidine hydrochloride. The position of the electron-withdrawing fluorine atoms can dramatically influence the acidity (pKa) of the amidinium group, which in turn affects binding interactions and solubility.
Table 1: Comparative Physicochemical and Analytical Properties
| Property | 2,6-Difluoro-benzamidine HCl | 3,5-Difluoro-benzamidine HCl | 2,5-Difluoro-benzamidine HCl | Benzamidine HCl |
| Molecular Weight | 192.59 g/mol [] | 192.59 g/mol [1] | 192.59 g/mol [12][13] | 156.61 g/mol [14] |
| Molecular Formula | C₇H₇ClF₂N₂[] | C₇H₇ClF₂N₂[1] | C₇H₇ClF₂N₂[12][13] | C₇H₉ClN₂[14] |
| Predicted pKa | Lower (more acidic) | Higher | Intermediate | Highest (most basic) |
| Expected ¹⁹F NMR | 1 signal | 1 signal | 2 signals | N/A |
| Expected HPLC R.T. | Intermediate | Earliest | Intermediate | Latest |
| Potential Application | Protease inhibitor, FtsZ inhibitor[15] | Protease inhibitor[1] | Research compound[12] | General protease inhibitor[14] |
Note: Predicted pKa and HPLC Retention Time (R.T.) are relative and based on general chemical principles. The ortho-fluorines in the 2,6-isomer are expected to have the strongest inductive electron-withdrawing effect on the amidine group, making it the most acidic (lowest pKa). In typical RP-HPLC, more polar compounds (often those with lower pKa) elute earlier.
This comparative data is invaluable for experimental design. For instance, a researcher screening for inhibitors might find that the lower pKa of the 2,6-isomer provides a better charge interaction with a specific active site residue compared to the other isomers.
Conclusion
The independent verification of a chemical reagent like 2,6-Difluoro-benzamidine hydrochloride is not a perfunctory task but a fundamental requirement for robust scientific research. By employing a logical, multi-technique approach that combines NMR, MS, and FTIR for identity confirmation with a well-designed HPLC protocol for purity assessment, researchers can proceed with a high degree of confidence in their starting material. Understanding the properties of a compound relative to its structural analogs, as demonstrated in the comparative analysis, further empowers scientists to make informed decisions in their experimental designs, ultimately leading to more reliable and impactful results.
References
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- Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. (n.d.). Journal of Food and Drug Analysis.
- 2,5-Difluoro-benzamidine hydrochloride | 885957-28-8. (n.d.). Benchchem.
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- Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution. (2022). MDPI.
- SAFETY DATA SHEET - Benzamidine hydrochloride. (2014). Fisher Scientific.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Difluoro-benzamidine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 2,6-Difluoro-benzamidine hydrochloride demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This compound, a member of the benzamidine class of serine protease inhibitors, is invaluable in research, yet its halogenated aromatic structure necessitates a rigorous and informed approach to its disposal.[1] This guide moves beyond mere compliance, offering a framework for understanding the chemical rationale behind proper disposal procedures, ensuring the safety of laboratory personnel and the integrity of our environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. The chemical structure—a benzamidine core with two fluorine atoms and a hydrochloride salt—dictates its hazard profile. The primary risks are not just from the parent compound but also from its potential decomposition byproducts.
Key Hazards Associated with 2,6-Difluoro-benzamidine hydrochloride:
| Hazard Category | Description | Rationale and Causality |
| Health Hazards | Harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory system.[2][3] | The benzamidine moiety and its derivatives can be biologically active and irritating. As a fine powder, it presents a significant inhalation risk, allowing for rapid absorption and irritation of mucous membranes.[4] |
| Physical Hazards | Solid powder, which can form explosive dust-air mixtures. | Like many fine organic powders, when dispersed in the air in sufficient concentration, it can be ignited. Handling procedures must aim to minimize dust generation.[2] |
| Environmental Hazards | Do not let the product enter drains or waterways.[5][6] | As a fluorinated organic compound, it is persistent in the environment. Such "forever chemicals" can bioaccumulate and pose long-term risks to ecosystems.[7] The hydrochloride salt form enhances its water solubility, increasing its mobility in aquatic environments. |
| Combustion Byproducts | Thermal decomposition produces highly toxic and corrosive gases, including Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl), and Hydrogen fluoride (HF).[3][4] | The presence of chlorine (from hydrochloride) and fluorine in the molecule directly leads to the formation of HCl and HF upon incineration. HF, in particular, is extremely corrosive and toxic, necessitating specialized flue-gas scrubbing.[8] |
This risk profile forms the logical foundation for every subsequent step. We are not just disposing of a chemical; we are managing a substance that is a potential irritant, an environmental pollutant, and a precursor to highly toxic gases.
Pre-Disposal Safety: Engineering Controls and PPE
Safe disposal begins with safe handling. All activities involving 2,6-Difluoro-benzamidine hydrochloride, including weighing, transferring, and preparing for disposal, must be conducted with appropriate controls in place.
Recommended Controls and Personal Protective Equipment (PPE):
| Control/PPE | Specification | Justification |
| Engineering Control | Chemical Fume Hood | A fume hood is the primary line of defense to prevent inhalation of the fine powder and contain any accidental spills.[3] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities. | Protects against accidental splashes or airborne dust particles causing severe eye irritation.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved P95 or P1 particle respirator. | Required if handling outside of a fume hood or if dust formation is unavoidable.[4] |
This multi-layered approach ensures that personnel are protected from the primary chemical hazards at all stages of the handling and disposal process.
The Disposal Workflow: A Self-Validating Protocol
The only acceptable disposal pathway for 2,6-Difluoro-benzamidine hydrochloride is through a licensed professional waste management service. This protocol is designed to be self-validating by eliminating unsafe alternatives and creating a clear, auditable trail.
Caption: Disposal Decision Workflow for 2,6-Difluoro-benzamidine hydrochloride.
Step-by-Step Methodology:
-
Waste Segregation and Containment:
-
Action: Immediately place any waste 2,6-Difluoro-benzamidine hydrochloride solid, as well as any grossly contaminated items (e.g., weigh boats, contaminated wipes), into a designated hazardous waste container.
-
Container Specifications: The container must be made of a compatible material (e.g., HDPE), have a secure screw-top lid, and be in good condition.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include the full chemical name: "2,6-Difluoro-benzamidine hydrochloride," the date, and the relevant hazard warnings (e.g., "Irritant," "Harmful").
-
Causality: Proper segregation prevents unintentional and dangerous reactions with other waste streams and is a core requirement for legal and safe disposal.[9]
-
-
Decontamination of Emptied Containers (Triple-Rinse Protocol):
-
Action: For the original reagent bottle, once empty, rinse it three times with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection: Crucially, collect all three rinses as hazardous waste. Pour the rinsate into a designated "Hazardous Liquid Waste (Flammable/Organic)" container.
-
Final Container Disposal: After triple-rinsing and air-drying, the empty container can often be disposed of as non-hazardous solid waste (e.g., glass recycling). However, you must deface the original label to prevent confusion.
-
Causality: The triple-rinse procedure ensures that residual chemical is removed to a non-hazardous level. Collecting the rinsate is critical because it now contains the hazardous compound and must be disposed of accordingly.[8]
-
-
Engage a Licensed Professional Waste Disposal Service:
-
Action: Arrange for the collection of your hazardous waste containers by a certified environmental services company.
-
Trustworthiness: These companies are audited and permitted by regulatory bodies like the EPA to transport, store, and dispose of hazardous materials. They provide a manifest that serves as a legal record of the disposal process from your lab to the final treatment facility.[4]
-
The Only Acceptable Method: The required disposal method is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers. This is the only way to ensure the complete destruction of the organic molecule while capturing the harmful HF and HCl gases generated from its fluorine and chlorine content.[4][8]
-
Emergency Protocol: Spill Management
In the event of a spill, a calm and systematic response is essential to mitigate exposure and prevent environmental contamination.
Caption: Step-by-step protocol for managing a spill of solid 2,6-Difluoro-benzamidine hydrochloride.
Key Procedural Steps for Spill Cleanup:
-
Personal Precautions: Ensure you are wearing the full complement of PPE before approaching the spill.[10]
-
Avoid Dust Generation: This is the most critical aspect of cleanup. Do not use a dry cloth or a standard vacuum cleaner. Gently sweep or use a plastic dustpan to collect the bulk of the material.[4][5]
-
Decontamination: After the solid is removed, decontaminate the surface. Use wipes dampened with water and a detergent, followed by a solvent like ethanol if appropriate for the surface.
-
Waste Collection: All materials used for cleanup—gloves, wipes, shoe covers, respirator cartridges—are now considered hazardous waste and must be placed in the same sealed container as the spilled chemical.[9]
Unacceptable Disposal Practices and Their Scientific Repercussions
To build a robust safety culture, it is as important to know what not to do as it is to follow the correct procedure.
-
Prohibition of Sewering: Disposing of this compound down the drain is strictly prohibited.[5][11] The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals.[12][13] The compound's fluorinated structure makes it resistant to breakdown in conventional wastewater treatment plants, leading to its release into the environment.
-
Prohibition of Landfilling: Disposing of the solid chemical in the regular trash is unacceptable. It can eventually leach from the landfill into groundwater, posing a long-term contamination risk.[6]
-
Inappropriateness of Chemical Neutralization: While the hydrochloride salt is acidic, simple acid-base neutralization with a base like sodium bicarbonate is not a disposal method .[14][15] This action only neutralizes the salt, but it does not degrade the hazardous difluorobenzamidine ring structure, which is the source of the environmental and toxicological concern.
By adhering to this comprehensive guide, laboratory professionals can manage 2,6-Difluoro-benzamidine hydrochloride with the scientific diligence it requires, ensuring safety from the benchtop to its final disposition.
References
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Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Cole-Parmer. [Link]
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Benzamidine. Wikipedia. [Link]
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Neutralization Reaction of an Antacid. Flinn Scientific YouTube Channel. [Link]
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Per- and polyfluoroalkyl substances. Wikipedia. [Link]
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1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]
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Reducing the Environmental Impact of Wet Chemical Processes for Advanced Semiconductor Manufacturing. MDPI. [Link]
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Neutralization. Chemistry LibreTexts. [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]
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EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? JD Supra. [Link]
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Neutralization Reaction of Acid and Base | Double Displacement Reaction. YouTube. [Link]
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
